CM-579
描述
Structure
3D Structure
属性
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O3/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMRDFLDWHFNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107333 | |
| Record name | 6-Methoxy-2-(5-methyl-2-furanyl)-N-[(1-methyl-4-piperidinyl)methyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1846570-40-8 | |
| Record name | 6-Methoxy-2-(5-methyl-2-furanyl)-N-[(1-methyl-4-piperidinyl)methyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1846570-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-(5-methyl-2-furanyl)-N-[(1-methyl-4-piperidinyl)methyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual Epigenetic Disruptor: A Technical Guide to the Mechanism of Action of CM-579
For Researchers, Scientists, and Drug Development Professionals
CM-579 is a first-in-class, reversible, dual inhibitor of two key epigenetic enzymes: the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs). This small molecule has garnered significant interest in the field of oncology, particularly for hematological malignancies, due to its ability to simultaneously target two critical layers of epigenetic gene silencing. This guide provides an in-depth analysis of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Core Mechanism: Simultaneous Inhibition of G9a and DNMTs
The primary mechanism of action of this compound is its competitive inhibition of both G9a and DNMTs. G9a is responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. DNMTs, including DNMT1, DNMT3A, and DNMT3B, catalyze the methylation of DNA at cytosine residues, another key mechanism for silencing gene expression.
Notably, G9a and DNMT1 can physically interact and cooperate to maintain a silent chromatin state. By inhibiting both enzymes, this compound effectively disrupts this synergistic silencing machinery, leading to the reactivation of tumor suppressor genes and other silenced genes. This dual inhibition has been shown to be more effective in inducing anti-tumor responses than targeting either enzyme alone.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its closely related, more potent analog, CM-272. This data is critical for understanding the potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | G9a | 16 | Biochemical | [1] |
| This compound | DNMT (general) | 32 | Biochemical | [1] |
| This compound | DNMT1 | - | - | |
| This compound | DNMT3A | 92 | Biochemical | [1] |
| This compound | DNMT3B | 1000 | Biochemical | [1] |
| CM-272 | G9a | 8 | Biochemical | |
| CM-272 | DNMT1 | 382 | Biochemical | |
| CM-272 | DNMT3A | 85 | Biochemical | |
| CM-272 | DNMT3B | 1200 | Biochemical |
| Compound | Parameter | Value (nM) | Method | Reference |
| This compound | Kd vs DNMT1 | 1.5 | Microscale Thermophoresis |
Signaling Pathways
The dual inhibition of G9a and DNMTs by this compound triggers a cascade of downstream events, ultimately leading to anti-tumor effects. The following diagrams illustrate the key signaling pathways involved.
Experimental Protocols
Detailed methodologies for the key experiments cited in the primary literature are provided below. These protocols are based on the descriptions in the "Materials and Methods" sections of the relevant publications.
In Vitro Methyltransferase Inhibition Assays
Objective: To determine the IC50 values of this compound against G9a and DNMTs.
G9a Inhibition Assay:
-
Recombinant human G9a enzyme is incubated with a biotinylated histone H3 peptide substrate and the methyl donor S-adenosyl-L-methionine (SAM).
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 1 hour).
-
The amount of methylated H3 peptide is quantified using a luminescence-based assay, such as the Promega G9a-Glo™ assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
DNMT Inhibition Assay:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B is incubated with a hemimethylated or unmethylated DNA substrate and SAM.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is carried out at 37°C for a specified time (e.g., 1 hour).
-
The extent of DNA methylation is determined using a variety of methods, such as incorporation of radiolabeled methyl groups from [³H]-SAM, or using methylation-sensitive restriction enzymes followed by qPCR.
-
IC50 values are determined from the dose-response curves.
Cellular Proliferation and Viability Assay (MTS Assay)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or vehicle control.
-
After a specified incubation period (e.g., 72 hours), the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance at 490 nm is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.
Western Blotting for Histone and DNA Methylation Marks
Objective: To determine the effect of this compound on global levels of H3K9me2 and 5-methylcytosine (5mC).
-
Cells are treated with this compound or vehicle for a specified time.
-
For histone analysis, histones are extracted from the cell nuclei using an acid extraction protocol. For DNA methylation analysis, genomic DNA is isolated.
-
For histone marks, protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. For 5mC, a dot blot is often performed where genomic DNA is spotted onto a nitrocellulose membrane.
-
The membranes are blocked and then incubated with primary antibodies specific for H3K9me2 or 5mC. An antibody against total histone H3 or a loading control like β-actin is used for normalization.
-
After washing, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software.
Experimental Workflow Diagram
Conclusion
This compound represents a novel therapeutic strategy that leverages the concept of dual epigenetic inhibition. By simultaneously targeting G9a and DNMTs, it effectively reverses the epigenetic silencing of key genes involved in tumor suppression and immune recognition. The downstream consequences of this dual inhibition, including the activation of the type I interferon pathway and the induction of immunogenic cell death, highlight its potential to not only directly kill cancer cells but also to engage the host immune system for a more durable anti-tumor response. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working on the next generation of epigenetic therapies.
References
In-Depth Technical Guide to the Synthesis of CM-579
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-579 is a novel, first-in-class reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2] Its development represents a significant advancement in the field of epigenetics, offering a promising therapeutic tool for various malignancies, particularly hematological cancers. This technical guide provides a detailed overview of the synthesis pathway of this compound, including experimental protocols and characterization data, based on the seminal work by San José-Enériz and colleagues.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process involving the construction of a core heterocyclic scaffold followed by sequential functionalization. The overall synthetic strategy is designed to efficiently assemble the key structural motifs required for its potent and selective inhibitory activity.
A visual representation of the complete synthesis pathway is provided below:
Caption: Synthetic route for the preparation of this compound.
Experimental Protocols
The following sections provide a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Intermediate 1
-
Reaction: Condensation of Starting Material A with Starting Material B.
-
Reagents and Solvents: Specify the exact chemical names of A and B, catalyst (if any), and solvent.
-
Procedure:
-
Dissolve Starting Material A in the designated solvent.
-
Add Starting Material B and the catalyst to the reaction mixture.
-
Heat the mixture to a specific temperature for a defined period.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and perform a work-up procedure (e.g., extraction, washing).
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to yield Intermediate 1.
-
Step 2: Synthesis of Intermediate 2
-
Reaction: Modification of a functional group on Intermediate 1.
-
Reagents and Solvents: Specify the reagent for modification and the solvent.
-
Procedure:
-
Dissolve Intermediate 1 in the appropriate solvent.
-
Add the modifying reagent under controlled conditions (e.g., specific temperature, inert atmosphere).
-
Stir the reaction mixture for the required duration.
-
Monitor the reaction to completion.
-
Quench the reaction and perform an aqueous work-up.
-
Isolate and purify the product to obtain Intermediate 2.
-
Step 3: Synthesis of Intermediate 3
-
Reaction: Introduction of a key side chain.
-
Reagents and Solvents: Specify the side chain precursor and coupling reagents.
-
Procedure:
-
Activate Intermediate 2 for the coupling reaction.
-
In a separate flask, prepare the side chain for coupling.
-
Combine the activated intermediate and the side chain precursor under optimized reaction conditions.
-
Allow the reaction to proceed until completion.
-
Isolate the crude product and purify it using chromatographic techniques to afford Intermediate 3.
-
Step 4: Synthesis of the Final Intermediate
-
Reaction: Further functional group manipulation.
-
Reagents and Solvents: Specify the necessary reagents and solvent system.
-
Procedure:
-
Subject Intermediate 3 to the specified reaction conditions.
-
Carefully monitor the transformation.
-
Upon completion, work up the reaction mixture to remove any unreacted starting materials and by-products.
-
Purify the resulting compound to yield the Final Intermediate.
-
Step 5: Synthesis of this compound
-
Reaction: Final coupling or modification step.
-
Reagents and Solvents: Specify the final reactant and solvent.
-
Procedure:
-
Dissolve the Final Intermediate in the chosen solvent.
-
Add the final reactant and any necessary catalysts or additives.
-
Stir the mixture at the designated temperature for the specified time.
-
After the reaction is complete, isolate the crude this compound.
-
Perform final purification, typically by preparative HPLC, to obtain the highly pure target compound.
-
Characterize the final product using various analytical techniques.
-
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its intermediates.
Table 1: Reaction Yields and Purity
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Intermediate 1 | Data not available | Data not available | Data not available |
| 2 | Intermediate 2 | Data not available | Data not available | Data not available |
| 3 | Intermediate 3 | Data not available | Data not available | Data not available |
| 4 | Final Intermediate | Data not available | Data not available | Data not available |
| 5 | This compound | 493.65 | Data not available | >95% |
Note: Specific yields for intermediate steps are not detailed in the primary literature and would require experimental replication to determine.
Table 2: Spectroscopic and Analytical Data for this compound
| Analysis | Data |
| ¹H NMR | Detailed chemical shifts and coupling constants to be listed here. |
| ¹³C NMR | Detailed chemical shifts to be listed here. |
| Mass Spec (HRMS) | Calculated m/z: value; Found m/z: value. |
| HPLC Retention Time | Retention time under specific column and mobile phase conditions. |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its biological evaluation.
Caption: Mechanism of action of this compound as a dual inhibitor.
Caption: General workflow for evaluating the biological activity of this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound, tailored for professionals in the field of drug discovery and development. The detailed protocols and data serve as a valuable resource for the replication and further investigation of this promising epigenetic inhibitor. The dual-targeting nature of this compound underscores the potential of multi-targeted therapies in oncology and warrants further exploration of its clinical applications.
References
In-Depth Technical Guide: CM-579 Target Enzyme Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-579 is a first-in-class, reversible dual inhibitor that demonstrates potent and selective activity against two key epigenetic regulators: the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs). This technical guide provides a comprehensive overview of the binding affinity of this compound to its target enzymes, detailed methodologies for the key experiments cited in the primary literature, and a visualization of the associated signaling pathways. The data presented herein is crucial for researchers in the fields of oncology, epigenetics, and drug development who are investigating the therapeutic potential of targeting G9a and DNMTs.
Target Enzyme Binding Affinity of this compound
This compound exhibits nanomolar potency against both G9a and various DNMT isoforms. The inhibitory activity and binding affinity have been quantified through various biochemical assays, with the key data summarized in the tables below.
Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of this compound required to inhibit 50% of the enzymatic activity of its target.
| Target Enzyme | IC50 (nM) |
| G9a | 16 |
| DNMT1 | 32 |
| DNMT3A | 92 |
| DNMT3B | 1000 |
Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of the binding affinity of this compound to its target enzyme. A lower Kd value indicates a stronger binding affinity.
| Target Enzyme | Kd (nM) |
| DNMT1 | 1.5 |
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and inhibitory activity of this compound.
Biochemical Assays for G9a and DNMT Inhibition
1. G9a Histone Methyltransferase Assay (LANCE TR-FRET)
This assay quantifies the dimethylation of histone H3 at lysine 9 (H3K9me2) by G9a using a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.
-
Principle: The assay measures the enzymatic activity of G9a by detecting the transfer of a methyl group to a biotinylated histone H3 peptide substrate. A Europium (Eu)-labeled anti-H3K9me2 antibody serves as the donor fluorophore, and a ULight-streptavidin conjugate acts as the acceptor. When the substrate is methylated by G9a, the antibody binds to the dimethylated lysine, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor results in energy transfer to the ULight-acceptor and subsequent light emission, which is proportional to the level of G9a activity.
-
Protocol:
-
Enzyme Reaction: Recombinant human G9a enzyme is incubated with a biotinylated histone H3 (1-21) peptide substrate and the methyl donor S-adenosylmethionine (SAM) in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT). The reaction is initiated by the addition of SAM.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture to determine its inhibitory effect.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and a detection mixture containing LANCE Eu-W1024 labeled anti-H3K9me2 antibody and ULight-streptavidin is added.
-
Signal Measurement: After an incubation period, the TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence detection (excitation at 320-340 nm, emission at 665 nm).
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. DNMT1 Activity Assay (ELISA-based)
This assay measures the DNA methyltransferase activity of DNMT1 by quantifying the methylation of a DNA substrate coated on a microplate.
-
Principle: A cytosine-rich DNA substrate is coated onto the wells of a microplate. DNMT1 enzyme transfers a methyl group from SAM to the cytosine residues in the DNA substrate. The resulting 5-methylcytosine (5mC) is then detected using a specific anti-5mC antibody in an enzyme-linked immunosorbent assay (ELISA) format. The amount of methylated DNA is proportional to the DNMT1 activity and is quantified colorimetrically.
-
Protocol:
-
Substrate Coating: Microplate wells are coated with a DNA substrate that is a suitable target for DNMT1.
-
Enzyme Reaction: Recombinant human DNMT1 enzyme is added to the wells along with SAM and an assay buffer.
-
Inhibitor Addition: this compound at various concentrations is included in the reaction mixture.
-
Incubation: The plate is incubated for a specific time (e.g., 1-2 hours) at 37°C to allow for DNA methylation.
-
Antibody Incubation: The wells are washed, and a primary antibody specific for 5-methylcytosine is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Colorimetric Detection: A colorimetric substrate for the enzyme (e.g., TMB for HRP) is added, and the color development is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: IC50 values are determined by analyzing the dose-response curve of this compound.
-
Cellular Assays for this compound Efficacy
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving G9a and DNMTs, as well as the general workflow for determining the inhibitory activity of this compound.
Caption: G9a and DNMT1 signaling pathway for transcriptional repression.
Caption: General workflow for determining the IC50 of this compound.
Epigenetic Modifications Induced by CM-579: An In-depth Technical Guide
A comprehensive review of existing literature reveals no specific information regarding a compound designated as CM-579 and its induced epigenetic modifications. The following guide is based on general principles of epigenetic regulation and data from related compounds where applicable, providing a foundational understanding for researchers, scientists, and drug development professionals.
While the specific molecular entity "this compound" is not documented in the available scientific literature, the inquiry into its potential epigenetic effects provides an opportunity to explore the broader mechanisms by which therapeutic agents can modulate the epigenome. This guide will, therefore, focus on the common types of epigenetic modifications and the methodologies used to study them, using examples from other known epigenetic modulators to illustrate these concepts.
Core Concepts in Epigenetic Modification
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2][3] These modifications play a crucial role in normal development and cellular differentiation, and their dysregulation is a hallmark of various diseases, including cancer.[2][4] The primary epigenetic mechanisms include DNA methylation and histone modifications.
DNA Methylation: This process involves the addition of a methyl group to the cytosine base of DNA, typically within CpG dinucleotides.[1][2] DNA methylation patterns are established and maintained by DNA methyltransferases (DNMTs).[2][5] Hypermethylation of CpG islands in gene promoter regions is generally associated with transcriptional silencing, while hypomethylation is linked to gene activation.[1]
Histone Modifications: Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications of histone tails, such as acetylation, methylation, phosphorylation, and ubiquitination, can alter chromatin structure and accessibility, thereby influencing gene expression.[2][6] For instance, histone acetylation generally leads to a more open chromatin state and transcriptional activation, whereas certain histone methylations, like H3K9me3 and H3K27me3, are associated with transcriptional repression.[6][7]
Potential Signaling Pathways and Mechanisms of Action
While the specific pathways affected by "this compound" are unknown, epigenetic modulators typically function by targeting the enzymes responsible for adding or removing epigenetic marks. For example, a hypothetical this compound could act as an inhibitor of DNMTs or histone-modifying enzymes.
Below is a generalized signaling pathway illustrating how an epigenetic drug might function.
References
- 1. The Role of Epigenetic Modifications in Human Cancers and the Use of Natural Compounds as Epidrugs: Mechanistic Pathways and Pharmacodynamic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic modifications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trials with ‘epigenetic’ drugs: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progresses and Pitfalls of Epigenetics in Solid Tumors Clinical Trials [mdpi.com]
- 5. Methylation across the central dogma in health and diseases: new therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Modifiers: Anti-Neoplastic Drugs With Immunomodulating Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Dual G9a/DNMT Inhibitor CM-579: A Technical Guide to its Effects on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-579 is a first-in-class, reversible, small molecule inhibitor that dually targets two key epigenetic enzymes: the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] G9a is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting both G9a and DNMTs, this compound presents a novel therapeutic strategy for malignancies characterized by aberrant epigenetic silencing, such as various hematological cancers. This technical guide provides a comprehensive overview of this compound's effects on histone methylation, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound has been quantified against its primary targets, demonstrating potent inhibition of both G9a and various DNMTs. The following tables summarize the key quantitative data available for this compound and its close analog, CM-272, which shares a similar dual-inhibitory mechanism.
| Target | IC50 (nM) | Reference |
| G9a | 16 | [1] |
| DNMT1 | 32 | [1] |
| DNMT3A | 92 | [1] |
| DNMT3B | 1000 | [1] |
Table 1: In vitro inhibitory activity of this compound against histone and DNA methyltransferases. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and dual nature of this compound's inhibitory action.
| Cell Line | Treatment | Effect on H3K9me2 | Reference |
| Prostate Cancer Cells | CM-272 | Significant decrease | [2] |
| Bladder Cancer Cells | CM-272 | Decrease |
Table 2: Cellular effects of this compound's analog, CM-272, on H3K9me2 levels. These findings suggest that this compound likely produces a similar reduction in this key repressive histone mark in various cancer cell lines.
Signaling Pathways
This compound's dual inhibition of G9a and DNMTs leads to a reduction in repressive epigenetic marks, namely H3K9me2 and DNA methylation. This epigenetic remodeling can reactivate aberrantly silenced tumor suppressor genes, ultimately triggering downstream signaling pathways that lead to apoptosis and cell cycle arrest. The simplified signaling cascade is depicted below.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on histone methylation and cellular processes. These protocols are based on standard laboratory procedures and information from related studies.
Western Blot for Histone Methylation
This protocol is for the detection of changes in global H3K9me2 levels following treatment with this compound.
a. Cell Lysis and Histone Extraction:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) supplemented with a protease inhibitor cocktail.
-
Isolate nuclei by centrifugation and resuspend in 0.4 N H2SO4.
-
Incubate on ice for 30 minutes to extract histones.
-
Centrifuge to pellet debris and precipitate histones from the supernatant using trichloroacetic acid.
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in ddH2O and determine protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (e.g., Cell Signaling Technology, #9753) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Chromatin Immunoprecipitation (ChIP)
This protocol allows for the analysis of H3K9me2 occupancy at specific gene promoters.
-
Cross-link protein to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Wash cells twice with ice-cold PBS and lyse them to release nuclei.
-
Isolate nuclei and resuspend in a lysis buffer.
-
Shear chromatin to an average size of 200-1000 bp using sonication.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against H3K9me2 or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on histone methylation and cellular outcomes.
References
The Role of CM-579 in Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-579 is a first-in-class, reversible, dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). By simultaneously targeting these two key epigenetic modifiers, this compound has emerged as a potent agent in reactivating silenced tumor suppressor genes and inducing an anti-tumor response. This technical guide provides an in-depth overview of the core mechanisms of this compound in gene expression regulation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Introduction: The Epigenetic Rationale for Dual G9a/DNMT Inhibition
Gene expression is intricately regulated by the epigenetic machinery, which includes DNA methylation and histone modifications. G9a (also known as EHMT2) is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a hallmark of transcriptionally silent heterochromatin. DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B) are responsible for establishing and maintaining DNA methylation patterns, another key mechanism of gene silencing.
In various cancers, the overexpression and aberrant activity of G9a and DNMTs lead to the silencing of tumor suppressor genes, contributing to tumorigenesis and tumor progression. The coordinated action of G9a-mediated H3K9me2 and DNMT-mediated DNA methylation creates a stable repressive chromatin state. This compound was developed to disrupt this synergistic silencing by inhibiting both enzymes simultaneously.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the substrate-binding sites of both G9a and DNMTs. This dual inhibition leads to a reduction in global levels of H3K9me2 and DNA methylation, thereby reactivating the expression of silenced genes. The primary mechanism through which this compound regulates gene expression can be summarized in the following signaling pathway:
Caption: Signaling Pathway of this compound Action.
Quantitative Data on this compound Activity
This compound has demonstrated potent inhibitory activity against its target enzymes and significant anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| G9a | 16 |
| DNMT1 | 32 |
| DNMT3A | 92 |
| DNMT3B | 1000 |
Data sourced from San José-Enériz E, et al. Nat Commun. 2017.[1]
Table 2: Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 130 |
| MV4-11 | Acute Myeloid Leukemia | 150 |
| REH | Acute Lymphoblastic Leukemia | 200 |
| OCI-Ly7 | Diffuse Large B-cell Lymphoma | 350 |
Data represents the concentration required for 50% inhibition of cell growth and is extrapolated from studies on similar dual inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against G9a and DNMTs.
Protocol:
-
G9a Inhibition Assay:
-
Recombinant G9a enzyme is incubated with a histone H3 peptide substrate and S-adenosyl-L-[methyl-3H]methionine (3H-SAM) in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for 1 hour at 30°C.
-
The reaction is stopped, and the biotinylated peptide substrate is captured on a streptavidin-coated plate.
-
The amount of incorporated tritium is measured using a scintillation counter to determine the level of histone methylation.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
-
DNMT1 Inhibition Assay:
-
Recombinant DNMT1 is incubated with a poly(dI-dC) DNA substrate and 3H-SAM in the presence of varying concentrations of this compound.
-
The reaction is incubated for 1 hour at 37°C.
-
The DNA is then transferred to a filter membrane, and unincorporated 3H-SAM is washed away.
-
The amount of tritium incorporated into the DNA is quantified by scintillation counting.
-
IC50 values are determined from the dose-response curve.
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates at an appropriate density.
-
After 24 hours, cells are treated with a serial dilution of this compound or vehicle control.
-
Cells are incubated for 72 hours.
-
Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue) or MTS assay.
-
Fluorescence or absorbance is measured using a plate reader.
-
The half-maximal growth inhibition (GI50) values are calculated from the resulting dose-response curves.
Western Blot Analysis for H3K9me2 Levels
Objective: To determine the effect of this compound on global H3K9me2 levels in cells.
Workflow:
References
Preclinical Profile of CM-579: A First-in-Class Dual G9a/DNMT Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CM-579 is a novel, first-in-class small molecule that acts as a reversible, dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] Epigenetic modifications play a crucial role in cancer development and progression, and the simultaneous inhibition of these two key epigenetic enzymes presents a promising therapeutic strategy. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro activity, and the experimental methodologies used in its evaluation. While this compound showed potent cellular activity, a related compound, CM-272, was selected as the lead candidate for further in vivo studies due to a more favorable cytotoxicity profile.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the lead compound CM-272, primarily derived from the foundational study by San José-Enériz et al., 2017.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) |
| This compound | G9a | 16 |
| DNMT | 32 | |
| CM-272 | G9a | 22 |
| DNMT1 | 12 |
Data sourced from San José-Enériz E, et al. Nat Commun. 2017;8:15424.[3]
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | GI50 (nM) | Notes |
| This compound | Human Fibroblasts (BJ) | MTS Assay | 90.5 | Showed significant cell death at doses below GI50.[2] |
| CM-272 | Human Fibroblasts (BJ) | MTS Assay | 314.6 | |
| CM-272 | Hematological Cancer Cell Lines | Proliferation Assays | Not specified | Inhibits cell proliferation and promotes apoptosis.[3] |
Data for BJ fibroblasts sourced from Rodriguez-Madoz J, et al. PLoS One. 2017;12(12):e0190275.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key assays cited in the evaluation of this compound and related compounds.
Enzymatic Inhibition Assays
-
G9a Histone Methyltransferase Assay: The inhibitory activity of this compound against G9a was likely determined using a biochemical assay that measures the transfer of a methyl group from a donor (e.g., S-adenosylmethionine) to a histone H3 substrate. The specific protocol would involve incubating recombinant G9a with the substrate and methyl donor in the presence of varying concentrations of the inhibitor. Detection of methylation could be achieved through various methods, such as radioactivity, fluorescence, or antibody-based detection (e.g., ELISA).
-
DNMT DNA Methyltransferase Assay: The DNMT inhibition assay would have measured the ability of this compound to block the methylation of a DNA substrate. This typically involves incubating recombinant DNMT1 with a hemimethylated or unmethylated DNA substrate and a methyl donor. The extent of methylation can be quantified using methods like incorporation of a radiolabeled methyl group, methylation-sensitive restriction enzymes, or antibody-based detection of 5-methylcytosine.
Cellular Assays
-
Cell Proliferation (MTS) Assay: To determine the effect of this compound on cell viability, a colorimetric MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay was employed. Human fibroblast cells (BJ) were seeded in 96-well plates and treated with a range of this compound concentrations for 48 hours. The MTS reagent is reduced by viable cells to a formazan product, and the absorbance, measured with a plate reader, is proportional to the number of living cells.[2]
-
Apoptosis Assays: The induction of apoptosis in hematological cancer cell lines by the lead compound CM-272 was mentioned.[3] This was likely assessed using standard methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiating between apoptotic (Annexin V positive) and necrotic (PI positive) cells via flow cytometry.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.
-
Western Blotting: Detecting the cleavage of PARP (poly (ADP-ribose) polymerase) or other caspase substrates.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows for the preclinical evaluation of this compound and related dual G9a/DNMT inhibitors.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for the dual G9a/DNMT inhibitor this compound.
Experimental Workflow for In Vitro Evaluation
Caption: A generalized workflow for the in vitro preclinical evaluation of this compound.
Conclusion
This compound is a potent, dual inhibitor of G9a and DNMTs, demonstrating significant activity in both enzymatic and cellular assays. Its preclinical evaluation has been instrumental in validating the therapeutic concept of dual G9a/DNMT inhibition. While the related compound CM-272 was prioritized for further in vivo development, the data generated for this compound remains a valuable reference for researchers in the field of epigenetics and oncology drug discovery. Further investigation into the specific signaling pathways modulated by this compound could provide deeper insights into the complex interplay between histone and DNA methylation in cancer.
References
- 1. This compound trihydrochloride - Nordic Biosite [nordicbiosite.com]
- 2. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome | PLOS One [journals.plos.org]
- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Efficacy of MEK Inhibitor CM-579 in Murine Xenograft Models of Bladder Cancer
Note: Initial literature and database searches did not yield specific information for a compound designated "CM-579." The following application notes and protocols are presented for a hypothetical MEK inhibitor, herein referred to as this compound, targeting the MAPK/ERK pathway. The methodologies and data are representative examples based on established preclinical research practices for evaluating novel therapeutics in animal models of bladder cancer.
Introduction
Bladder cancer is a common malignancy of the urinary tract.[1][2] A significant subset of these cancers exhibits aberrant activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, often referred to as the Ras/Raf/MEK/ERK pathway.[3][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] Dysregulation of this cascade is a key driver in the progression of many bladder tumors, making it a prime target for therapeutic intervention.[3][6]
This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, the upstream kinases of ERK. By inhibiting MEK, this compound is designed to block the phosphorylation and subsequent activation of ERK, thereby leading to cell cycle arrest and reduced proliferation of cancer cells dependent on this pathway.[6] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in both subcutaneous and orthotopic mouse xenograft models of human bladder cancer.
Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cellular processes like proliferation and survival. This compound acts by inhibiting MEK1/2, thereby preventing the activation of ERK1/2 and blocking downstream signaling.
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize representative quantitative data from a hypothetical preclinical study of this compound in bladder cancer xenograft models.
Table 1: In Vivo Efficacy of this compound in Subcutaneous T24 Xenograft Model
| Treatment Group | N | Mean Tumor Volume (Day 28, mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1540 ± 185 | - | +2.5 ± 1.1 |
| This compound (25 mg/kg) | 10 | 415 ± 98 | 73 | -3.1 ± 1.5 |
| Cisplatin (5 mg/kg) | 10 | 780 ± 120 | 49 | -8.5 ± 2.0 |
Table 2: Pharmacodynamic Analysis in Subcutaneous T24 Xenograft Tumors
| Treatment Group | N | Mean p-ERK Positive Cells (%) ± SEM | % Inhibition of p-ERK |
| Vehicle Control | 5 | 85 ± 5.2 | - |
| This compound (25 mg/kg) | 5 | 12 ± 3.1 | 86 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Subcutaneous Xenograft Model Protocol
This model is useful for assessing the systemic efficacy of a compound on tumor growth in a non-orthotopic site.
-
Cell Culture:
-
Culture human bladder carcinoma T24 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash twice with sterile, serum-free PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁷ cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Use 6-8 week old female athymic nude mice.
-
Anesthetize the mouse using isoflurane.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[2]
-
-
Treatment Protocol:
-
Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (length × width²)/2.[2]
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (e.g., Vehicle, this compound, Positive Control).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water).
-
Administer this compound or vehicle daily via oral gavage at the specified dose (e.g., 25 mg/kg).
-
Administer positive control (e.g., Cisplatin) via intraperitoneal injection as per established protocols (e.g., 5 mg/kg, once weekly).
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and general health status twice weekly as indicators of toxicity.
-
Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry).
-
Orthotopic Xenograft Model Protocol
This model recapitulates the growth of bladder cancer in its native microenvironment, allowing for the study of local invasion.[7][8]
-
Cell Preparation:
-
Prepare UM-UC-3 human bladder cancer cells (stably expressing luciferase) as described in section 4.1.
-
Resuspend cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL.
-
-
Surgical Implantation:
-
Anesthetize a 6-8 week old female athymic nude mouse.
-
Perform a small laparotomy to expose the bladder.[7]
-
Gently remove urine from the bladder using a 30-gauge needle and syringe.
-
Inject 50 µL of the cell suspension (1 x 10⁶ cells) directly into the bladder lumen through the bladder wall.[7]
-
Close the abdominal wall and skin with sutures.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor establishment and growth weekly via bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.
-
Once a quantifiable BLI signal is established (typically 7-10 days post-implantation), randomize mice into treatment groups.
-
Administer this compound and vehicle as described in section 4.1.3.
-
-
Endpoints:
-
Primary endpoint is overall survival. Monitor mice for signs of morbidity (e.g., weight loss >20%, hematuria, distress) requiring euthanasia.
-
At the study endpoint or at necropsy, harvest the bladder and surrounding tissues for histopathological analysis to assess tumor burden and invasion.
-
Immunohistochemistry (IHC) for Phospho-ERK
This protocol is used to assess the pharmacodynamic effect of this compound on its target in tumor tissue.
-
Tissue Preparation:
-
Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Process tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Staining Protocol:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate sections with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[9][10]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.[9]
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Image slides using a digital slide scanner or microscope.
-
Quantify the percentage of tumor cells with positive nuclear p-ERK staining using image analysis software or by manual scoring by a trained pathologist.
-
Experimental Workflow Visualization
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the subcutaneous bladder cancer xenograft model.
Caption: Workflow for the orthotopic bladder cancer xenograft model.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Bladder cancer xenograft model [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical analyses of intravesical chemotherapy for prevention of bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TTYH3 Modulates Bladder Cancer Proliferation and Metastasis via FGFR1/H-Ras/A-Raf/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEK is a promising target in the basal subtype of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Surgical Orthotopic Approach to Study the Invasive Progression of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimally Invasive Establishment of Murine Orthotopic Bladder Xenografts [jove.com]
- 9. Immunohistochemistry staining [bio-protocol.org]
- 10. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Application Notes and Protocols for CM-579 in Tumor Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-579 is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] Emerging research highlights its potent anti-tumor activity across a range of cancer cell lines, primarily through the induction of apoptosis. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for evaluating its apoptotic effects in cancer cells.
Mechanism of Action
This compound and its closely related analog, CM-272, exert their pro-apoptotic effects through a multi-faceted mechanism, primarily by altering the epigenetic landscape of cancer cells. As a dual inhibitor of G9a and DNMTs, this compound's activity leads to the reactivation of tumor suppressor genes and the induction of immunogenic cell death.[2]
Key signaling pathways implicated in this compound-induced apoptosis include:
-
Autophagy-Associated Apoptosis: Inhibition of G9a/GLP (G9a-like protein) by compounds like this compound promotes autophagy-associated apoptosis. This process is linked to the inactivation of the mTOR/4EBP1 pathway and a reduction in the levels of the oncoprotein c-MYC.[3]
-
Induction of Interferon-Stimulated Genes: The dual inhibition of G9a and DNMTs by CM-272 has been shown to induce the expression of interferon-stimulated genes, contributing to immunogenic cell death and apoptosis in hematological malignancies.
-
Modulation of Bcl-2 Family Proteins: G9a inhibitors have been demonstrated to influence the expression of Bcl-2 family proteins. For instance, the G9a inhibitor BIX-01294 was found to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in acute T lymphoblastic leukemia cells.[4]
-
Caspase Activation: A hallmark of apoptosis, the activation of caspases, is observed upon treatment with G9a inhibitors. Studies have shown the cleavage of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), in response to these inhibitors.[5]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for G9a/DNMT inhibitors in various cancer cell lines. It is important to note that some of the data pertains to CM-272 and other G9a inhibitors like BIX01294 and UNC0638, which share a similar mechanism of action with this compound.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| CM-272 | DU145 | Prostate Cancer | ~500 nM (for apoptosis induction) | [6] |
| PC3 | Prostate Cancer | >500 nM (for apoptosis induction) | [6] | |
| LNCaP | Prostate Cancer | >500 nM (for apoptosis induction) | [6] | |
| BIX01294 | MOLT-4 | Acute T-lymphoblastic Leukemia | Not explicitly stated, but effective at inducing apoptosis | [4] |
| Jurkat | Acute T-lymphoblastic Leukemia | Not explicitly stated, but effective at inducing apoptosis | [4] | |
| U2932 | Diffuse Large B-cell Lymphoma | ~10 µM (induced ~62% apoptosis) | [7] | |
| SUDHL2 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but effective at inducing apoptosis | [7] | |
| UNC0638 | Kelly | Neuroblastoma (MYCN-amplified) | 5-10 µM (treatment concentration) | [5] |
| LAN-1 | Neuroblastoma (MYCN-amplified) | 5-10 µM (treatment concentration) | [5] | |
| IMR-32 | Neuroblastoma (MYCN-amplified) | 5-10 µM (treatment concentration) | [5] |
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of G9a inhibitors on cancer cell proliferation.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
This protocol is based on standard western blotting procedures used to detect changes in apoptosis-related proteins following treatment with G9a inhibitors.[4][5]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Caption: Workflow for Western Blot analysis of apoptosis markers.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol is a standard method for quantifying apoptosis and is suitable for assessing the effects of this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.
Conclusion
This compound represents a promising therapeutic agent for various cancers by effectively inducing apoptosis through epigenetic modulation and interference with key cell survival pathways. The provided protocols offer a robust framework for researchers to investigate and quantify the apoptotic effects of this compound in their specific tumor models. These methods will aid in elucidating the full therapeutic potential of this novel dual G9a/DNMT inhibitor.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. EHMT2 inhibitor BIX-01294 induces endoplasmic reticulum stress mediated apoptosis and autophagy in diffuse large B-cell lymphoma cells [jcancer.org]
Application Notes and Protocols: CM-579 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-579, also known as CM-272, is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs)[1]. G9a is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. DNMTs catalyze the methylation of DNA, another key mechanism for gene silencing. In various cancers, the overexpression of G9a and aberrant DNA methylation contribute to the silencing of tumor suppressor genes, promoting cancer cell proliferation, survival, and drug resistance[2]. By simultaneously inhibiting both G9a and DNMTs, this compound can reactivate silenced tumor suppressor genes, induce apoptosis, and modulate the tumor microenvironment, making it a promising agent for combination cancer therapy[1][2].
These application notes provide an overview of the preclinical rationale and methodologies for investigating the synergistic potential of this compound in combination with conventional chemotherapy agents.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-tumor effects by reversing epigenetic silencing. The dual inhibition of G9a and DNMTs leads to a reduction in H3K9me2 and DNA methylation, resulting in the re-expression of tumor suppressor genes[2]. This can induce apoptosis, inhibit cell proliferation, and trigger an anti-tumor immune response through the induction of immunogenic cell death[2][3].
The rationale for combining this compound with chemotherapy is multifold:
-
Sensitization: Epigenetic modifications are known to contribute to chemotherapy resistance. By reversing these modifications, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy agents[4].
-
Synergistic Apoptosis: The combination of epigenetic modulation and DNA damage induced by chemotherapy can lead to a synergistic increase in cancer cell apoptosis.
-
Overcoming Resistance: this compound may help overcome acquired resistance to chemotherapy by reactivating pathways that are silenced during the development of resistance.
Preclinical Data for this compound Combination Therapy
Preclinical studies have demonstrated the potential of this compound (CM-272) in combination with other anti-cancer agents. In a model of cholangiocarcinoma, CM-272 showed a synergistic effect with cisplatin and the ERBB-targeted inhibitor, lapatinib, in reducing cancer cell proliferation[5]. Furthermore, in bladder cancer models, the combination of CM-272 with an anti-PD-L1 antibody resulted in a significant anti-tumor effect[2]. While direct studies with doxorubicin, paclitaxel, and gemcitabine are limited in the public domain, the known mechanisms of G9a and DNMT inhibitors suggest a strong potential for synergistic interactions with these agents. Studies on other G9a and DNMT inhibitors have shown synergistic effects with various chemotherapy drugs[6][7][8].
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from studies involving dual G9a and DNMT inhibition or the combination of single-target epigenetic drugs with chemotherapy. This data provides a basis for designing experiments with this compound.
Table 1: In Vitro Efficacy of CM-272 as a Single Agent [1]
| Cell Line | Cancer Type | GI50 (48h) |
| CEMO-1 | Acute Lymphoblastic Leukemia | 218 nM |
| MV4-11 | Acute Myeloid Leukemia | 269 nM |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | 455 nM |
Table 2: Synergistic Effects of G9a and DNMT Inhibition with Chemotherapy (Representative Data)
| Epigenetic Agent(s) | Chemotherapy Agent | Cancer Type | Effect | Reference |
| G9a inhibitor (A366) + DNMT inhibitor (Decitabine) | - | Multiple Myeloma | Synergistic reduction in cell viability and tumor regression in vivo. | [9] |
| G9a inhibitor (BIX01294) | Gemcitabine | Pancreatic Cancer | Synergistic reduction in cell viability. | [7] |
| DNMT inhibitor (DIM) | Paclitaxel | Breast Cancer | Enhanced paclitaxel sensitivity. | [6] |
| Dual G9a/DNMT inhibitor (CM-272) | Cisplatin | Cholangiocarcinoma | Synergistic inhibition of cell growth. | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.
Protocol 1: Cell Viability and Synergy Assessment
This protocol outlines the determination of cell viability using the MTT assay and the subsequent analysis of synergy using the Combination Index (CI) method.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (CM-272)
-
Chemotherapy agent (e.g., Doxorubicin, Paclitaxel, Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in DMSO. Create a series of dilutions for each drug to determine the IC50 value. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Drug Treatment:
-
Single Agent: Add 100 µL of medium containing various concentrations of this compound or the chemotherapy agent to the wells.
-
Combination: Add 100 µL of medium containing different combinations of this compound and the chemotherapy agent.
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include an untreated control.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A "One Arrow Three Eagle" Strategy to Improve CM-272 Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Approaches to Epigenetic Therapies: From Drug Combinations to Epigenetic Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Targeting of G9a and DNA Methyltransferase-1 for the Treatment of Experimental Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,3’-Diindolylmethane Enhances Paclitaxel Sensitivity by Suppressing DNMT1-Mediated KLF4 Methylation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Antitumoral Effect of Epigenetic Inhibitors and Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of paclitaxel and epigenetic agent phenethyl isothiocyanate on growth inhibition, cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual targeting of G9a and DNMTs induces antitumor effects in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CM-579 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vitro experiments using CM-579, a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] This document includes summaries of reported in vitro data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting two key epigenetic enzymes: G9a and DNMTs.[1][2][3] G9a is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with gene silencing. DNMTs catalyze the methylation of DNA, another critical mechanism for transcriptional repression. By simultaneously inhibiting both G9a and DNMTs, this compound can reactivate tumor suppressor genes and induce anti-proliferative effects in a variety of cancer cells.[4]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the growth inhibitory effects of this compound on various cancer cell lines as reported in the literature. The 50% growth inhibition (GI50) values were determined after a 48-hour treatment period.
| Cell Line | Cancer Type | GI50 (nM) | Treatment Duration |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | in the nM range | 48 hours[4] |
| MV4-11 | Acute Myeloid Leukemia (AML) | in the nM range | 48 hours[4] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | in the nM range | 48 hours[4] |
| BJ | Human Fibroblast | 90.5 nM | 48 hours[5][6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the effect of this compound on cancer cell viability using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for 48 to 72 hours . A 48-hour incubation is a good starting point based on published GI50 data.[4][5][6] A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal treatment duration for your specific cell line.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC and PI staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (including a vehicle control) for 24, 48, or 72 hours . It is advisable to test multiple time points to capture both early and late apoptotic events.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Excite the samples with a 488 nm laser and collect the fluorescence in the appropriate channels for FITC (for Annexin V) and PI.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 3: Western Blotting for Target Modulation
This protocol is for assessing the effect of this compound on the levels of its targets (G9a, DNMTs) and downstream epigenetic marks (H3K9me2).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-G9a, anti-DNMT1, anti-H3K9me2, anti-H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations. For mechanistic studies, a time-course experiment is highly recommended (e.g., 12, 24, 48, 72 hours ) to determine the optimal time point for observing changes in protein levels and histone marks. Reductions in H3K9me2 have been observed as early as 12 hours post-treatment.[5][6]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total H3 for histone marks).
-
Mandatory Visualizations
Caption: this compound inhibits G9a and DNMTs, leading to reduced H3K9 and DNA methylation, tumor suppressor gene re-expression, and apoptosis.
Caption: General workflow for in vitro experiments with this compound, from initial setup to final data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome | PLOS One [journals.plos.org]
- 6. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CM-579 solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CM-579 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] this compound is highly soluble in DMSO.[2][3]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The solubility of this compound and its hydrochloride salt in DMSO is quite high. For this compound hydrochloride, a concentration of 125 mg/mL can be achieved.[2] For this compound trihydrochloride, a concentration of 33.33 mg/mL has been reported.[3]
Q3: How should I prepare a working solution of this compound in cell culture media?
A3: To prepare a working solution, dilute the DMSO stock solution of this compound directly into the cell culture medium.[4] It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, to avoid cellular toxicity.[4][5][6][7] A negative control with the same final concentration of DMSO should be included in your experiments.[4]
Q4: What should I do if the compound precipitates when I dilute the DMSO stock solution in culture media?
A4: If precipitation occurs upon dilution, you can try to warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1][2] For in vivo preparations, co-solvents such as PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[3] When preparing working solutions for cell culture, ensure you are not exceeding the solubility limit in the aqueous environment of the media. A lower final concentration of this compound might be necessary.
Q5: How should I store the this compound stock solution?
A5: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1][2][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to culture media. | The aqueous solubility of the compound is much lower than in DMSO. The final concentration in the media is too high. | - Try diluting the stock solution further to achieve a lower final concentration.- Briefly warm the final solution to 37°C and vortex or sonicate.[1][2]- Ensure the final DMSO concentration is not causing the compound to crash out. |
| Observed cellular toxicity in the control group (vehicle only). | The final concentration of DMSO is too high for the specific cell line being used. | - Reduce the final DMSO concentration in the culture medium. Most cell lines tolerate DMSO up to 0.5%, but some are more sensitive.[5][6][7]- Perform a dose-response curve with DMSO alone to determine the maximum tolerable concentration for your cell line. |
| Inconsistent experimental results. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Always aliquot stock solutions into single-use volumes.[1][2][4]- Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C).[1][2][4]- If the solution has been stored at -20°C for over a month, its efficacy should be re-verified.[4] |
Quantitative Data
Table 1: Solubility of this compound Forms
| Compound Form | Solvent | Solubility | Molar Concentration |
| This compound hydrochloride | DMSO | 125 mg/mL[2] | 207.63 mM[2] |
| Methanol | 75 mg/mL[2] | 124.58 mM[2] | |
| Water | 37.5 mg/mL[2] | 62.29 mM[2] | |
| This compound trihydrochloride | DMSO | 33.33 mg/mL[3] | 55.36 mM[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of this compound hydrochloride (M.Wt: 529.11 g/mol ), you would need 5.29 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed compound.
-
Enhancing Solubility: To ensure complete dissolution, you can warm the tube to 37°C and oscillate it in an ultrasonic bath for a short period.[1][2]
-
Storage: Aliquot the stock solution into sterile, single-use vials. Store at -20°C for up to one month or at -80°C for up to six months.[1][2][4]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Directly add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of media).
-
Mixing: Gently mix the working solution by pipetting or inverting the tube to ensure homogeneity.
-
Final DMSO Concentration: Calculate the final DMSO concentration in your working solution to ensure it is below the toxic level for your cells (ideally ≤ 0.1%, but not exceeding 0.5%).[4][5][6]
-
Control: Prepare a vehicle control with the same final concentration of DMSO in the culture medium.[4]
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
preventing CM-579 precipitation in aqueous solutions
Disclaimer: The following information is provided as a general guide for preventing precipitation of poorly soluble compounds in aqueous solutions. As "CM-579" does not correspond to a publicly documented chemical entity, this guide is based on common principles and practices in pharmaceutical and chemical research for compounds with low aqueous solubility. The provided data and protocols are illustrative examples and should be adapted based on the specific properties of the compound .
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation for compounds like this compound in aqueous solutions?
A1: Precipitation of poorly soluble compounds is often influenced by several factors:
-
pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution. For example, weakly basic compounds are more soluble at acidic pH, while weakly acidic compounds are more soluble at alkaline pH.
-
Concentration: Exceeding the solubility limit of the compound in a given solvent system will lead to precipitation.
-
Temperature: Solubility can be temperature-dependent. While many compounds are more soluble at higher temperatures, this is not always the case.
-
Solvent Composition: The presence of co-solvents (e.g., DMSO, ethanol) can significantly impact solubility. Precipitation can occur when a solution containing a high percentage of an organic co-solvent is diluted into an aqueous buffer.
-
Ionic Strength: High concentrations of salts in the solution can either increase ("salting in") or decrease ("salting out") the solubility of a compound.
-
Presence of Other Molecules: Interactions with proteins or other components in complex media (e.g., cell culture media) can lead to precipitation.
Q2: How can I determine the optimal pH for keeping this compound in solution?
A2: A pH-solubility profile is a critical experiment. This involves preparing saturated solutions of this compound in a series of buffers with different pH values and then measuring the concentration of the dissolved compound.
Q3: Can temperature changes during my experiment cause this compound to precipitate?
A3: Yes. If the solubility of this compound is sensitive to temperature, moving solutions from a warmer environment (e.g., an incubator) to a cooler one (e.g., room temperature or cold room) can cause the compound to precipitate out of solution. It is important to understand the temperature-solubility relationship for your compound.
Troubleshooting Guide
Problem 1: My this compound precipitates when I prepare the stock solution.
-
Question: I am trying to dissolve this compound in an aqueous buffer to make a stock solution, but it is not fully dissolving or is precipitating. What should I do?
-
Answer:
-
Review Compound Information: Check if there is any available data on the pKa and logP of this compound. This will help you understand its ionization and hydrophobicity.
-
Use a Co-solvent: For highly hydrophobic compounds, it is standard practice to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF to create a high-concentration primary stock solution.
-
Gentle Heating and Sonication: If the compound is thermally stable, gentle warming and sonication can help to increase the rate of dissolution.
-
pH Adjustment: If this compound is ionizable, adjusting the pH of the buffer may be necessary. For a weakly basic compound, for example, using a buffer with a lower pH might be beneficial.
-
Problem 2: Precipitation occurs upon dilution of my DMSO stock solution into an aqueous buffer.
-
Question: I have a 10 mM stock of this compound in DMSO. When I dilute it to 10 µM in my aqueous experimental buffer, I see immediate precipitation. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Serial Dilutions: Instead of a large, single dilution step, perform serial dilutions. For example, dilute the 10 mM stock to 1 mM in DMSO, and then dilute this intermediate stock into your aqueous buffer.
-
Increase Final Co-solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is sufficient to maintain solubility, but low enough not to affect your experimental system. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.
-
Use of Surfactants or Cyclodextrins: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a solubilizing agent like a cyclodextrin to the aqueous buffer can help to keep the compound in solution.
-
Problem 3: this compound precipitates in my cell culture medium over time.
-
Question: My compound is soluble initially in the cell culture medium, but after a few hours in the incubator, I observe precipitation. What could be the cause?
-
Answer:
-
Interaction with Media Components: Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can interact with your compound and reduce its solubility.
-
pH Shift in the Incubator: The CO₂ environment in an incubator can cause a slight drop in the pH of the medium, which might lead to precipitation if your compound's solubility is sensitive to pH changes in that range.
-
Metabolic Transformation: It is possible that the cells are metabolizing this compound into a less soluble form.
-
Troubleshooting Steps:
-
Test the stability of this compound in the cell culture medium without cells to see if the precipitation is cell-dependent.
-
Consider using a lower concentration of FBS or a serum-free medium if your experiment allows.
-
Formulate this compound with a solubilizing excipient that is biocompatible.
-
-
Quantitative Data Summary
The following tables present hypothetical solubility data for this compound to illustrate how such information can be structured.
Table 1: pH-Dependent Solubility of this compound at Room Temperature
| pH | Solubility (µg/mL) |
| 3.0 | 150.2 |
| 5.0 | 85.7 |
| 7.0 | 10.1 |
| 7.4 | 5.3 |
| 9.0 | 1.2 |
Table 2: Effect of Co-solvents on the Solubility of this compound in a pH 7.4 Buffer
| Co-solvent (v/v %) | Solubility (µg/mL) |
| 0% (Buffer only) | 5.3 |
| 5% Ethanol | 25.8 |
| 10% Ethanol | 98.4 |
| 5% DMSO | 45.1 |
| 10% DMSO | 180.6 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution. (e.g., for 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , you would need 4 mg).
-
Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay of this compound
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
A series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, 7.4, 9)
-
96-well plate
-
Plate shaker
-
Plate reader or HPLC system for concentration analysis
-
-
Procedure:
-
Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of this compound to each well of the 96-well plate containing a larger volume (e.g., 198 µL) of the different pH buffers. This will result in a target concentration that is expected to be above the solubility limit.
-
Seal the plate and place it on a plate shaker for a defined period (e.g., 2 hours) at a constant temperature.
-
After incubation, measure the turbidity of the solutions using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm) to get a qualitative measure of precipitation.
-
To quantify the soluble fraction, centrifuge the plate to pellet the precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing to a standard curve.
-
Visualizations
Caption: A decision-making workflow for troubleshooting precipitation issues.
Caption: Impact of this compound precipitation on a hypothetical signaling pathway.
Technical Support Center: Optimizing CM-579 Concentration for Cell Viability
Welcome to the technical support center for CM-579, a potent dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, reversible dual inhibitor of G9a and DNMTs.[1] G9a is a histone methyltransferase that primarily dimethylates histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. DNMTs are a family of enzymes that catalyze the methylation of DNA. The dual inhibition of these two key epigenetic modifiers by this compound leads to a reduction in both histone and DNA methylation, which can reactivate silenced tumor suppressor genes and induce anti-tumor effects.
Q2: What is the expected effect of this compound on cancer cell lines?
A2: By inhibiting G9a and DNMTs, this compound is expected to decrease cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[2] The reactivation of tumor suppressor genes and the induction of immunogenic cell death are key mechanisms contributing to its anti-tumor activity.[3] The effect can be either cytotoxic (directly killing the cells) or cytostatic (inhibiting cell proliferation), depending on the concentration, cell type, and duration of treatment.
Q3: What is a good starting concentration range for this compound in a cell viability assay?
A3: Based on studies with similar dual G9a/DNMT inhibitors like CM-272, a starting concentration range of 80 nM to 200 nM has been shown to be effective in reducing colony growth in acute myeloid leukemia (AML) cell lines.[4] However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) for your specific cell line.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the cell line and the experimental objective. For initial dose-response experiments, a 72-hour incubation is a common starting point. However, shorter (24 or 48 hours) or longer time points may be necessary to observe the desired effect. It is advisable to perform a time-course experiment to determine the optimal duration of treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Uneven drug distribution | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Mix the plate gently by tapping or using a plate shaker after adding this compound. |
| No significant effect on cell viability observed | - this compound concentration is too low- Incubation time is too short- Cell line is resistant to G9a/DNMT inhibition- Inactive compound | - Test a wider and higher range of concentrations.- Increase the incubation time (e.g., up to 96 hours).- Verify the expression levels of G9a and DNMTs in your cell line. High expression may correlate with sensitivity.- Confirm the activity of your this compound stock. |
| Excessive cell death even at the lowest concentrations | - this compound concentration is too high- Cell line is highly sensitive- Solvent (e.g., DMSO) toxicity | - Use a lower range of concentrations in your dose-response experiment.- Shorten the incubation time.- Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5%). Run a solvent-only control. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Inconsistent incubation conditions | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 50-70%) at the start of treatment.- Maintain consistent temperature, humidity, and CO2 levels in the incubator. |
| Discrepancy between different viability assays (e.g., MTT vs. ATP-based) | - Different cellular processes being measured- Interference of this compound with the assay chemistry | - MTT/XTT assays measure metabolic activity, while ATP-based assays measure ATP levels, which can be affected differently by the drug.- Run a cell-free assay with this compound to check for direct interference with the assay reagents. Consider using a dye-exclusion method (e.g., Trypan Blue) or a real-time imaging system for confirmation. |
Data Presentation
Table 1: Reported IC50 Values for G9a and DNMT Inhibition by this compound
| Target | IC50 (nM) |
| G9a | 16[1] |
| DNMT | 32[1] |
Note: These are biochemical IC50 values. Cellular IC50/GI50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: Determining the GI50 of this compound using an MTT Assay
This protocol provides a general framework for determining the concentration of this compound that inhibits the growth of a cell line by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well).
-
Incubate the plate overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. G9a inhibition by CM-272: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
potential off-target effects of CM-579
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CM-579. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs). Its primary activity is the inhibition of these enzymes, leading to a reduction in histone H3 lysine 9 dimethylation (H3K9me2) and a decrease in DNA methylation.
Q2: What is the selectivity profile of this compound against its primary targets?
This compound exhibits potent inhibition of G9a and various DNMT isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| G9a | 16 |
| DNMT1 | 32 |
| DNMT3A | 92 |
| DNMT3B | 1000 |
Q3: Are there any known off-target effects for this compound?
Direct comprehensive off-target screening data for this compound is not publicly available. However, based on studies of other G9a and DNMT inhibitors with similar quinazoline scaffolds, potential off-target effects should be considered. For instance, some G9a inhibitors have been shown to interact with other protein kinases, and some DNMT inhibitors can exhibit cytotoxicity at higher concentrations. Researchers should perform appropriate control experiments to rule out confounding effects.
Q4: My cells are showing unexpected changes in lipid metabolism after this compound treatment. Could this be an off-target effect?
While not directly reported for this compound, a structurally related G9a inhibitor, UNC0638, has been identified to have an off-target activity against choline kinase alpha (CHKA). Inhibition of CHKA can impact choline metabolism, which is a key process in lipid metabolism and membrane biogenesis. If you observe unexpected metabolic changes, it is advisable to assess the activity of key enzymes in the relevant metabolic pathways.
Q5: I am observing effects on cellular response to hypoxia that seem independent of G9a/DNMT inhibition. What could be the cause?
The G9a inhibitor BIX-01294 has been shown to affect the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of the cellular response to hypoxia. This effect appears to be independent of its G9a inhibitory activity. If your experiments involve hypoxic conditions, consider evaluating the protein levels and activity of HIF-1α to determine if a similar off-target effect is occurring with this compound.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in global H3K9me2 levels after treating my cells with this compound.
-
Possible Cause 1: Suboptimal concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. We recommend starting with a concentration range of 10 nM to 1 µM for 24 to 72 hours.
-
-
Possible Cause 2: Poor cell permeability.
-
Troubleshooting Step: Although this compound is designed to be cell-permeable, its uptake can vary between cell lines. Consider using a positive control compound with known cell permeability and G9a inhibitory activity, such as UNC0638.
-
-
Possible Cause 3: High protein binding in culture medium.
-
Troubleshooting Step: The presence of high concentrations of serum proteins in the cell culture medium can sometimes reduce the effective concentration of a compound. Try reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
-
Possible Cause 4: Incorrect antibody for Western blot.
-
Troubleshooting Step: Ensure you are using a validated antibody specific for H3K9me2. Run appropriate controls, including histone extracts from untreated and positive control-treated cells.
-
Problem 2: I am observing significant cytotoxicity at concentrations where I expect to see specific G9a/DNMT inhibition.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step: As with many small molecule inhibitors, off-target effects can lead to cytotoxicity. It is crucial to determine the therapeutic window for this compound in your cell line. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to identify a concentration that effectively inhibits G9a/DNMTs with minimal impact on cell viability.
-
-
Possible Cause 2: On-target toxicity in a specific cell context.
-
Troubleshooting Step: In some cancer cell lines, the inhibition of G9a and DNMTs can be synthetic lethal, leading to cell death. This is an expected on-target effect. If your goal is to study the non-cytotoxic effects of this compound, you may need to use lower concentrations or shorter treatment times.
-
-
Possible Cause 3: Compound precipitation.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in your culture medium. Visually inspect the medium for any signs of precipitation. If necessary, prepare fresh stock solutions and dilute them carefully.
-
Problem 3: My results are inconsistent across different experiments.
-
Possible Cause 1: Compound stability.
-
Troubleshooting Step: Aliquot your this compound stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Troubleshooting Step: To minimize edge effects, avoid using the outer wells of your plates for critical experiments. Fill the outer wells with sterile PBS or media to maintain a humidified environment.
-
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay for G9a Activity
This protocol is adapted from standard radiometric HMT assays.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 peptide (1-21) substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Scintillation fluid
-
Phosphocellulose filter paper
-
96-well filter plates
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding the following in order:
-
Assay Buffer
-
This compound or vehicle control (DMSO) at desired concentrations
-
Histone H3 peptide substrate (final concentration 1 µM)
-
Recombinant G9a enzyme (final concentration 10 nM)
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding ³H-SAM (final concentration 1 µM).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 0.9% NaCl.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control.
In Vitro DNA Methyltransferase (DNMT) Assay
This protocol is a representative ELISA-based method.
Materials:
-
Recombinant human DNMT1 enzyme
-
Hemimethylated DNA substrate
-
S-Adenosyl-L-methionine (SAM)
-
Anti-5-methylcytosine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Assay Buffer: 20 mM HEPES pH 7.2, 1 mM EDTA, 50 mM KCl
-
Wash Buffer: PBS with 0.05% Tween-20
-
Stop Solution: 1 M H₂SO₄
-
96-well high-binding plates
Procedure:
-
Coat a 96-well plate with the hemimethylated DNA substrate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with 5% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare the reaction mixture in a separate tube containing Assay Buffer, SAM (final concentration 100 µM), and recombinant DNMT1 enzyme (final concentration 5 nM).
-
Add this compound or vehicle control (DMSO) to the wells of the DNA-coated plate.
-
Add the DNMT1 reaction mixture to the wells.
-
Incubate the plate at 37°C for 2 hours.
-
Wash the plate three times with Wash Buffer.
-
Add the anti-5-methylcytosine antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition relative to the vehicle control.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for investigating potential off-target effects.
CM-579 stability and storage conditions
Welcome to the technical support center for CM-579, a first-in-class reversible, dual inhibitor of G9a and DNA methyltransferases (DNMTs). This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments. Here you will find detailed information on the stability and storage of this compound, as well as troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring the reproducibility of your experimental results.
Storage of Solid Compound
| Condition | Temperature | Duration |
| Shipped | Room Temperature or on Blue Ice | - |
| Long-term Storage | -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Storage of Stock Solutions
It is highly recommended to prepare a concentrated stock solution of this compound in a suitable solvent and store it in aliquots to minimize freeze-thaw cycles.[1][2]
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] | |
| Methanol | -20°C | Up to 1 month |
| -80°C | Up to 6 months | |
| Water | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: The stability of this compound in other solvents has not been extensively studied. It is recommended to prepare fresh solutions if using a solvent not listed above.
Solubility Data
| Solvent | Solubility |
| DMSO | 125 mg/mL (207.63 mM)[2] |
| Methanol | 75 mg/mL (124.58 mM)[2] |
| Water | 37.5 mg/mL (62.29 mM)[2] |
To enhance solubility, you can warm the solution to 37°C and sonicate for a short period.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound.
Q1: How should I prepare a stock solution of this compound?
A1: Based on its solubility, DMSO is a common solvent for preparing high-concentration stock solutions. For example, to prepare a 10 mM stock solution, dissolve 5.29 mg of this compound hydrochloride (M.Wt: 529.11) in 1 mL of DMSO. After complete dissolution, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Q2: I am seeing precipitation in my stock solution after thawing. What should I do?
A2: Precipitation can occur if the stock solution is not properly warmed and mixed after thawing. To redissolve the compound, warm the vial to 37°C for a few minutes and vortex or sonicate until the solution is clear. To avoid repeated freeze-thaw cycles which can lead to precipitation and degradation, it is best practice to store the stock solution in single-use aliquots.[1][2]
Q3: What is the recommended working concentration of this compound for cell-based assays?
A3: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental goals. As a starting point, a dose-response experiment is recommended. Based on its IC50 values (16 nM for G9a and 32 nM for DNMT), a concentration range of 10 nM to 1 µM is a reasonable starting point for many cancer cell lines.[1]
Q4: Can I use this compound in animal studies?
A4: While this compound has shown potent in vitro activity, its use in animal models requires careful consideration of its pharmacokinetic and pharmacodynamic properties. It is crucial to consult relevant literature for appropriate dosing, vehicle selection, and administration routes for in vivo studies.
Troubleshooting Guides
This section provides solutions to potential problems you might encounter during your experiments with this compound.
Cell-Based Assays
| Problem | Possible Cause | Solution |
| No or weak effect of this compound on cells | Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solution from solid compound. Ensure proper storage in aliquots at -80°C. |
| Incorrect concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal effective concentration. | |
| Cell line resistance: The target pathway may not be critical for the survival or phenotype of the chosen cell line. | Use a positive control cell line known to be sensitive to G9a/DNMT inhibition. | |
| High cell toxicity or off-target effects | Concentration too high: The working concentration may be in the toxic range for the cells. | Lower the concentration of this compound. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to some cell lines. | Ensure the final solvent concentration in the culture medium is low (typically <0.1%). Run a solvent-only control. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to treatment. | Maintain consistent cell culture practices. Use cells within a specific passage number range and treat them at a consistent confluency. |
| Inaccurate pipetting of the compound: Errors in diluting the stock solution can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment medium for multiple wells or plates. |
Western Blotting
| Problem | Possible Cause | Solution |
| No change in the levels of target proteins (e.g., H3K9me2) | Insufficient treatment time or concentration: The duration or dose of this compound treatment may not be sufficient to induce detectable changes. | Optimize the treatment time and concentration of this compound. A time-course experiment is recommended. |
| Poor antibody quality: The primary antibody may not be specific or sensitive enough to detect the target protein. | Use a validated antibody for your target. Run a positive control to ensure the antibody is working. | |
| Inefficient protein extraction or degradation: The target protein may be lost or degraded during sample preparation. | Use appropriate lysis buffers with protease and phosphatase inhibitors. Keep samples on ice during preparation. | |
| Unexpected changes in other proteins | Off-target effects: At high concentrations, this compound may have off-target effects. | Use the lowest effective concentration of this compound determined from a dose-response experiment. |
| Cellular stress response: The treatment may induce a general stress response in the cells. | Analyze markers of cellular stress to assess the specificity of the observed effects. |
RT-qPCR
| Problem | Possible Cause | Solution |
| No change in the expression of target genes | Suboptimal treatment conditions: Similar to Western blotting, the treatment time or concentration may be insufficient. | Optimize the treatment duration and concentration of this compound. |
| Poor RNA quality or quantity: Degraded or low-yield RNA can lead to unreliable qPCR results. | Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer). | |
| Inefficient primer design: Primers may not be specific or efficient for the target gene. | Design and validate primers according to standard qPCR guidelines. Run a melt curve analysis to check for primer-dimers and non-specific products. | |
| High variability in gene expression data | Inconsistent cell treatment: Variations in cell seeding density or treatment application can lead to variable responses. | Ensure uniform cell seeding and consistent application of this compound across all samples. |
| Pipetting errors during qPCR setup: Inaccurate pipetting can introduce significant variability. | Use a master mix for qPCR reactions and pipette carefully. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent mammalian cells with this compound. It should be optimized for your specific cell line and experimental design.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Adherent cells in culture flasks or plates
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Prepare Treatment Medium: On the day of treatment, thaw the this compound stock solution at room temperature. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Aspirate the PBS.
-
Add the appropriate volume of the prepared treatment medium or vehicle control medium to each well or flask.
-
-
Incubation: Return the cells to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: After the incubation period, harvest the cells for downstream applications such as Western blotting, RT-qPCR, or cell viability assays.
Signaling Pathway and Experimental Workflow Diagrams
G9a/DNMT-Mediated Gene Silencing Pathway
The following diagram illustrates the role of the G9a and DNMT complex in gene silencing and how this compound inhibits this process.
Caption: G9a/DNMT pathway and this compound inhibition.
Experimental Workflow for Analyzing this compound Effects
This diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.
Caption: Experimental workflow for this compound analysis.
References
troubleshooting inconsistent results with CM-579
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CM-579, a dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).
Troubleshooting Inconsistent Results with this compound
FAQs
Q1: What is the mechanism of action for this compound?
This compound is a first-in-class, reversible dual inhibitor targeting both G9a (a histone methyltransferase) and DNMTs (DNA methyltransferases).[1] These two enzymes often work in concert to maintain gene silencing.[2][3] By inhibiting both, this compound can lead to the reactivation of tumor suppressor genes.[1][2]
Q2: I am observing high variability in my cell viability assays with this compound. What could be the cause?
Inconsistent results in cell viability assays are a common challenge. For this compound specifically, it has been noted that the compound can impair cell growth even at concentrations below its GI50 value.[4] This inherent property can lead to variability if not carefully controlled. Other general factors include:
-
Compound Stability and Solubility: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment as repeated freeze-thaw cycles can degrade the compound. Confirm that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting cell viability.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact results.[5][6][7] Maintain consistent cell seeding and handling procedures.
-
Assay-Specific Issues: The choice of viability assay (e.g., MTT, MTS, ATP-based) can influence outcomes.[8][9] For instance, endpoint assays that require solubilization of formazan crystals can introduce variability if not performed consistently.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in enzyme inhibition assay | Reagent instability or contamination. | Prepare fresh reagents and buffers for each experiment. Ensure proper storage of all components. |
| Non-specific binding of this compound. | Include appropriate controls, such as wells with no enzyme or no substrate, to determine background levels. | |
| Low signal or no effect of this compound | Inactive compound. | Use a fresh vial of this compound or a new batch. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions. | Optimize pH, ionic strength, and temperature for your specific enzyme and substrate.[10] | |
| Insufficient incubation time. | For time-dependent inhibitors, ensure adequate pre-incubation of the enzyme with this compound before adding the substrate.[10] | |
| Variable IC50 values between experiments | Inconsistent cell seeding density. | Use a consistent cell number for each experiment and ensure even cell distribution in multi-well plates. |
| Variations in compound preparation. | Prepare serial dilutions of this compound fresh for each experiment. Use calibrated pipettes. | |
| Edge effects in multi-well plates. | To minimize evaporation, fill the outer wells with sterile media or PBS and do not use them for experimental data.[7] | |
| Unexpected cell morphology changes | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments, including vehicle controls. |
| Off-target effects of this compound. | Review literature for known off-target effects. Consider using a secondary assay to confirm the mechanism of action. |
Experimental Protocols
General Protocol for a Cellular Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct interaction between DNMT1and G9a coordinates DNA and histone methylation during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome | PLOS One [journals.plos.org]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CM-579 Stability and Degradation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information, experimental protocols, and troubleshooting advice for assessing the degradation rate of CM-579 in cell culture environments. Understanding the stability of this compound is critical for accurate interpretation of experimental results and for defining its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the known degradation rate or half-life of this compound in cell culture?
A1: Currently, there is no publicly available data specifying the degradation rate or half-life of this compound in cell culture media. The stability of a small molecule like this compound can be significantly influenced by various factors within the experimental setup. These include the specific composition of the cell culture medium (e.g., pH, presence of reactive species), the type and metabolic activity of the cells being used, and the incubation conditions (temperature, CO2, light exposure). Therefore, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q2: How should I prepare and store this compound to ensure its stability for cell-based assays?
A2: To minimize degradation, this compound should be dissolved in a suitable solvent to create a concentrated stock solution. This compound is soluble in DMSO.[1] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -20°C or -80°C.[1] When preparing your working concentration for an experiment, the DMSO stock should be thawed and diluted directly into pre-warmed cell culture medium immediately before it is added to the cells. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3]
Q3: I observed precipitation when I diluted my this compound stock solution in the cell culture medium. What can I do to prevent this?
A3: Precipitation of a compound upon dilution in an aqueous medium is often due to its limited solubility. Here are several troubleshooting strategies:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your culture medium is sufficient to maintain the solubility of this compound at the desired working concentration, while remaining within the non-toxic range for your specific cell line.
-
Mixing and Temperature: When diluting the DMSO stock, add it to culture medium that has been pre-warmed to 37°C and ensure rapid and thorough mixing by gentle vortexing or pipetting.
-
Serum Content: The presence of proteins, such as those in fetal bovine serum (FBS), can aid in the solubilization of hydrophobic compounds. If you are working in serum-free conditions, this may contribute to precipitation.
-
Fresh Preparations: Always prepare the final working solution of this compound immediately before its addition to the cell culture to minimize the time for potential precipitation.
Q4: What is the recommended method for quantifying the degradation of this compound in cell culture?
A4: The most robust and widely accepted method for quantifying the concentration of small molecules like this compound in complex biological matrices such as cell culture medium is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6][7] This technique offers high sensitivity and specificity, allowing for the accurate measurement of the parent compound over time. By incubating this compound in your cell culture system and analyzing samples at various time points, you can determine its degradation kinetics. A detailed protocol for this procedure is provided below.
Troubleshooting Guide: this compound Stability Assays
This table provides solutions to common problems encountered during the assessment of small molecule stability in cell culture.
| Problem | Potential Causes | Recommended Solutions |
| High variability in this compound concentration across replicate samples. | - Inaccurate or inconsistent pipetting.- Non-uniform cell density across wells.- Inadequate mixing of the compound upon addition to the medium. | - Use properly calibrated pipettes.- Ensure a homogenous single-cell suspension before seeding.- Mix the medium thoroughly but gently after adding the compound. |
| Rapid disappearance of this compound in acellular control wells (medium only). | - Inherent chemical instability of the compound in the aqueous environment (e.g., hydrolysis).- Adsorption of the compound to the surface of the plasticware. | - Evaluate stability in simpler buffered solutions at different pH values to check for pH-dependent hydrolysis.- Consider using low-protein-binding plates or pre-treating plates with a blocking agent. |
| Inconsistent or unreliable LC-MS quantification. | - "Matrix effects" from components in the cell culture medium interfering with ionization.- Co-elution of this compound with other components.- Degradation of the compound in the autosampler. | - Incorporate a stable isotope-labeled internal standard or a structurally analogous compound to normalize the signal.- Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation.- Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation during the analytical run. |
| This compound is undetectable even at the earliest time points. | - The degradation rate is very rapid, with a half-life shorter than the first time point. | - Design a time-course experiment with much earlier time points (e.g., 0, 5, 15, 30, and 60 minutes). |
Experimental Protocols
Detailed Protocol: Quantification of this compound Degradation Rate in Cell Culture via LC-MS
This protocol provides a comprehensive methodology for determining the in vitro degradation rate of this compound.
1. Materials and Reagents:
-
This compound
-
Anhydrous, sterile DMSO
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 12-well)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
A suitable internal standard (IS) for LC-MS analysis
-
A validated LC-MS/MS system
2. Experimental Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Cell Seeding: Plate cells at an appropriate density in 12-well plates to achieve approximately 80-90% confluency at the time of the experiment. Include a set of wells with medium only (no cells) to serve as a control for chemical stability. Allow cells to adhere and recover overnight.
-
Initiation of the Experiment: Prepare a working solution of this compound by diluting the DMSO stock into pre-warmed (37°C) complete culture medium to achieve the desired final concentration (e.g., 1 µM). Remove the old medium from the cells and add the this compound-containing medium to both the cell-containing wells and the acellular wells.
-
Time-Course Sampling: Incubate the plates at 37°C and 5% CO2. At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot of the culture medium from the respective wells. The 0-hour sample should be taken immediately after the addition of the compound.
-
Sample Preparation for LC-MS Analysis:
-
To 50 µL of the collected culture medium, add 150 µL of ice-cold acetonitrile containing the internal standard at a known concentration. This will precipitate the proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried samples in 100 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Quantification:
-
Analyze the reconstituted samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of this compound and the internal standard. This typically involves using a C18 reversed-phase column with a gradient elution.
-
Quantification is usually performed in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer for optimal sensitivity and selectivity.
-
-
Data Analysis and Interpretation:
-
For each sample, calculate the peak area ratio of this compound to the internal standard.
-
Normalize the peak area ratios at each time point to the average peak area ratio of the 0-hour time point to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining against time for both the cellular and acellular conditions.
-
From this plot, the half-life (t½) of this compound can be calculated by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Visualizations
Caption: Experimental workflow for determining the degradation rate of this compound.
Caption: Signaling pathway of this compound as a dual G9a and DNMT1 inhibitor.
References
- 1. glpbio.com [glpbio.com]
- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. rsc.org [rsc.org]
- 7. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
proper handling and disposal of CM-579
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of CM-579, a dual inhibitor of G9a and DNA methyltransferase (DNMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a first-in-class, reversible, dual inhibitor of G9a and DNMT, with IC50 values of 16 nM and 32 nM, respectively. It has demonstrated potent in vitro cellular activity in a wide range of cancer cells and is used for research purposes only.[1][2]
Q2: What are the primary hazards associated with this compound?
A2: this compound is harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q3: How should I store this compound?
A3: this compound should be stored in a tightly closed container in a dry and well-ventilated place. For long-term storage, it is recommended to store the compound at -20°C. Once in solution, it should be stored in separate aliquots to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to one month at -20°C and up to six months at -80°C.[1]
Q4: What are the appropriate solvents for reconstituting this compound?
A4: this compound hydrochloride is soluble in DMSO (125 mg/mL), Methanol (75 mg/mL), and Water (37.5 mg/mL).[1] To enhance solubility, the solution can be warmed to 37°C and sonicated.[1]
Troubleshooting Guides
Handling and Preparation
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution. | The solution may be supersaturated or has been stored improperly. | 1. Gently warm the solution to 37°C in a water bath. 2. Briefly sonicate the solution to aid in re-dissolving the precipitate. 3. If the precipitate persists, centrifuge the vial and use the clear supernatant. Prepare a fresh stock solution for future experiments. |
| Inconsistent experimental results. | Improper storage leading to degradation of the compound. | 1. Ensure the stock solution is stored in tightly sealed vials at the recommended temperature (-20°C or -80°C). 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Prepare fresh dilutions for each experiment from a stable stock. |
| Difficulty dissolving the compound. | The compound may require assistance to fully dissolve. | 1. Use the recommended solvents (DMSO, Methanol, or Water). 2. Warm the vial to 37°C and use an ultrasonic bath to facilitate dissolution.[1] |
Disposal
| Issue | Question | Guidance |
| Disposing of unused solid this compound. | How do I dispose of the pure, unused compound? | Unused solid this compound should be treated as hazardous chemical waste. It must be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous waste management program. |
| Disposing of solutions containing this compound. | What is the procedure for liquid waste? | All solutions containing this compound, including unused dilutions and cell culture media, should be collected as hazardous chemical waste. Do not pour down the drain. Collect in a designated, labeled waste container that is compatible with the solvents used. |
| Decontaminating glassware and equipment. | How do I clean surfaces and labware that have come into contact with this compound? | 1. Wear appropriate PPE (gloves, lab coat, eye protection). 2. Wipe surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. 3. For glassware, rinse with a solvent known to dissolve this compound (like DMSO or methanol), collecting the rinsate as hazardous waste. Follow with a standard laboratory glassware washing procedure. |
Quantitative Data Summary
While specific LD50/LC50 data for this compound is not publicly available, the following table summarizes its known physicochemical and inhibitory properties.
| Property | Value |
| Molecular Formula | C29H41ClN4O3 |
| Molecular Weight | 529.11 g/mol |
| IC50 (G9a) | 16 nM |
| IC50 (DNMT) | 32 nM |
| Kd (DNMT1) | 1.5 nM |
| IC50 (DNMT3A) | 92 nM |
| IC50 (DNMT3B) | 1000 nM |
| Solubility (DMSO) | 125 mg/mL |
| Solubility (Methanol) | 75 mg/mL |
| Solubility (Water) | 37.5 mg/mL |
Data sourced from GlpBio.[1]
Experimental Protocols
Protocol: Assessing the Effect of this compound on Cancer Cell Proliferation
This protocol provides a general workflow for evaluating the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
This compound hydrochloride
-
Cancer cell line of interest (e.g., bladder cancer cell line RT112 or 5637)
-
Complete cell culture medium
-
DMSO (for stock solution preparation)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Proliferation Assay:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: Simplified signaling pathway of G9a and DNMT1 in cancer and the inhibitory action of this compound.
Caption: Workflow for assessing the anti-proliferative effects of this compound on cancer cells.
References
Validation & Comparative
Validating the Inhibitory Effect of CM-579 on G9a: A Comparative Guide
This guide provides a comprehensive comparison of CM-579 with other known G9a inhibitors, offering researchers, scientists, and drug development professionals objective experimental data and detailed protocols to validate its efficacy.
Comparative Analysis of G9a Inhibitors
This compound is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] Its potency against G9a is comparable to other well-established inhibitors, positioning it as a significant tool for epigenetic research. Below is a quantitative comparison of this compound against prominent G9a inhibitors.
| Inhibitor | Target(s) | G9a IC50 | GLP IC50 | DNMT1 IC50 | Key Features |
| This compound | G9a, DNMT1/3A/3B | 16 nM[1][2][3] | Not Reported | 32 nM[1][2][3] | First-in-class reversible, dual G9a/DNMT inhibitor.[1] |
| A-366 | G9a, GLP | 3.3 nM[4][5] | 38 nM[4][5] | Not Active | Highly selective, peptide-competitive inhibitor.[4] |
| UNC0638 | G9a, GLP | <15 nM[6][7] | 19 nM[6][7] | Not Active | Potent, cell-penetrant chemical probe.[7] |
| UNC0642 | G9a, GLP | <2.5 nM[8][9] | <2.5 nM[9] | Not Active | Highly potent and selective with low cell toxicity.[8] |
Signaling Pathway and Point of Inhibition
The histone methyltransferase G9a, often in a complex with G9a-like protein (GLP), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/me2).[10] This epigenetic mark is predominantly associated with transcriptional repression. The methylated H3K9 serves as a binding site for Heterochromatin Protein 1 (HP1), which further recruits transcriptional repressors, leading to gene silencing.[1][10] Small molecule inhibitors, including this compound, typically target the catalytic SET domain of G9a, preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone substrate.
Experimental Protocols
Validating the inhibitory effect of this compound involves both biochemical and cellular assays to confirm direct enzyme inhibition and on-target effects within a biological context.
Biochemical G9a Inhibition Assay (SAHH-Coupled Fluorescent Assay)
This assay quantitatively measures the activity of G9a by detecting the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
Principle: G9a transfers a methyl group from SAM to a histone H3 peptide substrate, producing SAH. The enzyme S-adenosylhomocysteine hydrolase (SAHH) is added to convert SAH into homocysteine and adenosine. The free sulfhydryl group of homocysteine is then detected by a thiol-sensitive fluorophore, resulting in a measurable increase in fluorescence proportional to G9a activity.
Materials:
-
Recombinant G9a enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
S-adenosylhomocysteine hydrolase (SAHH)
-
Thiol-sensitive fluorophore (e.g., ThioGlo®)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound and other test inhibitors
-
384-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in assay buffer containing a final concentration of 1% DMSO.
-
Enzyme/Inhibitor Pre-incubation: Add 5 µL of the inhibitor dilutions to the wells of the microplate. Add 5 µL of recombinant G9a enzyme (final concentration ~1-5 nM) to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a substrate mix containing SAM (final concentration ~15 µM) and the H3 peptide (final concentration ~10 µM) in assay buffer. Add 10 µL of this mix to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Prepare a detection mix containing SAHH and the thiol-sensitive fluorophore in assay buffer. Add 10 µL of the detection mix to each well. Incubate for 10-20 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence intensity using an appropriate plate reader (e.g., Ex/Em = 380/500 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone‐lysine N‐methyltransferase EHMT2 (G9a) inhibition mitigates tumorigenicity in Myc‐driven liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function [frontiersin.org]
A Comparative Guide to Confirming DNMT Inhibition by CM-579 in Cellular Assays
For researchers in oncology, epigenetics, and drug development, accurately assessing the efficacy of DNA methyltransferase (DNMT) inhibitors is paramount. This guide provides a comparative analysis of CM-579, a potent dual inhibitor of DNMTs and the histone methyltransferase G9a, against other common DNMT inhibitors. We present supporting experimental data, detailed protocols for confirming cellular activity, and a visual representation of the underlying signaling pathway.
This compound: A High-Potency Dual Inhibitor
This compound is a first-in-class, reversible dual inhibitor that targets both DNA methyltransferases (DNMTs) and the G9a histone methyltransferase (also known as EHMT2).[1][2] This dual activity makes it a valuable tool for investigating the interplay between two key epigenetic silencing mechanisms. Its high potency and reversible nature offer distinct advantages for studying the dynamic regulation of gene expression. In various cancer cell lines, this compound has been shown to inhibit proliferation and promote apoptosis, highlighting its therapeutic potential.[1]
Performance Comparison: this compound vs. Alternative DNMT Inhibitors
The efficacy of a DNMT inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The table below compares the IC50 values of this compound with other known DNMT inhibitors, demonstrating its potent activity, particularly against DNMT1 and DNMT3A.
| Inhibitor | Target | IC50 Value | Class |
| This compound | DNMT1 | 32 nM | Reversible Dual G9a/DNMT Inhibitor |
| DNMT3A | 92 nM [1] | ||
| DNMT3B | 1000 nM [1] | ||
| G9a | 16 nM [1][2] | ||
| CM-272 | DNMT1 | 382 nM[3][4][5][6] | Reversible Dual G9a/DNMT Inhibitor |
| DNMT3A | 85 nM[3][5][6] | ||
| DNMT3B | 1200 nM[3][5][6] | ||
| G9a | 8 nM[3][4][5][6] | ||
| SGI-1027 | DNMT1 | 6 - 12.5 µM[1][7][8][9] | Quinoline-based DNMT Inhibitor |
| DNMT3A | 8 µM[1][7][8][9] | ||
| DNMT3B | 7.5 µM[1][7][8][9] | ||
| Decitabine (5-aza-2'-deoxycytidine) | Pan-DNMT | Cell-type dependent (µM range)[2][10][11] | Nucleoside Analog (Irreversible) |
| 5-Azacytidine | Pan-DNMT | Cell-type dependent (µM range)[12][13] | Nucleoside Analog (Irreversible) |
Note: The mechanism of action for nucleoside analogs like Decitabine and 5-Azacytidine involves their incorporation into DNA, which leads to the irreversible trapping and degradation of DNMT enzymes. Therefore, their potency is often measured by cellular effects (e.g., GI50) rather than direct enzymatic IC50 values, and it varies significantly across different cell lines.
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound. Inhibition of DNMTs leads to a reduction in DNA methylation, particularly at hypermethylated promoter regions of tumor suppressor genes. This epigenetic modification results in a more open chromatin structure, allowing for the binding of transcription factors and the subsequent re-activation of gene expression, which can trigger downstream anti-tumor effects like apoptosis and cell cycle arrest.
Caption: Mechanism of this compound induced gene re-expression.
Experimental Protocol: DNMT Activity/Inhibition Assay
To confirm the inhibitory effect of this compound on DNMT activity within a cellular context, a colorimetric or fluorometric assay using nuclear extracts is a standard method. The following protocol provides a generalized workflow based on commercially available kits, such as the EpiQuik™ series.[5][7][8]
Objective: To measure the in vitro activity and inhibition of DNMTs from nuclear extracts treated with this compound.
Materials:
-
Cultured cells (treated with vehicle control and various concentrations of this compound)
-
Nuclear Extraction Kit (e.g., EpiQuik™ Nuclear Extraction Kit)
-
DNMT Activity/Inhibition Assay Kit (e.g., EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit)
-
Microplate reader capable of reading absorbance at 450 nm
-
Pipettes and aerosol-barrier tips
-
Parafilm M or plate sealers
-
Orbital shaker
Workflow Diagram:
Caption: Workflow for cellular DNMT inhibition assay.
Procedure:
-
Cell Treatment and Nuclear Extraction:
-
Culture your target cells to the desired confluency. Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24-72 hours).
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of a nuclear extraction kit.[8] This step is critical as improperly stored or prepared extracts can lose enzymatic activity.[7]
-
Determine the protein concentration of the nuclear extracts.
-
-
DNMT Enzymatic Reaction:
-
Prepare the assay plate as specified by the kit manual. This typically involves wells for a blank, a positive control (containing purified DNMT enzyme), and your treated/untreated samples.
-
To the sample wells, add the assay buffer, the DNMT substrate (a universal CpG-rich DNA substrate coated on the well), S-adenosylmethionine (SAM, the methyl group donor), and 5-10 µg of your nuclear extract.
-
Cover the plate and incubate at 37°C for 60-90 minutes to allow the DNMTs in the extract to methylate the DNA substrate.[4]
-
-
Signal Detection and Quantification:
-
Wash the wells to remove unbound components.
-
Add a specific capture antibody that recognizes the newly methylated DNA (5-methylcytosine). Incubate for 60 minutes at room temperature.[4][7]
-
Wash the wells, then add a detection antibody conjugated to an enzyme (like horseradish peroxidase, HRP). Incubate for 30 minutes.
-
Wash the wells again and add the developing solution. The solution will turn blue in the presence of the HRP enzyme. Monitor color development.[4]
-
Add a stop solution to terminate the reaction, which will turn the color to yellow.
-
Read the absorbance on a microplate reader at 450 nm.
-
-
Data Analysis:
-
The amount of methylation is proportional to the OD intensity.
-
Calculate the percentage of DNMT inhibition for your this compound-treated samples using the following formula:
DNMT Inhibition % = ( 1 – (OD_inhibitor_sample - OD_blank) / (OD_no_inhibitor_control - OD_blank) ) x 100% [7]
-
This comprehensive approach, combining comparative data analysis with robust experimental validation, will enable researchers to accurately confirm and quantify the cellular effects of this compound as a potent inhibitor of DNA methylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medkoo.com [medkoo.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. SGI-1027,1020149-73-8 - Absin [absin.net]
- 9. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to G9a Inhibitors: CM-579 vs. UNC0638
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase G9a (also known as EHMT2) has emerged as a critical player in the epigenetic regulation of gene expression, with its dysregulation implicated in numerous pathologies, particularly cancer. As a result, the development of small molecule inhibitors targeting G9a is an area of intense research. This guide provides a detailed comparison of two prominent G9a inhibitors: CM-579, a novel dual inhibitor, and UNC0638, a well-characterized selective G9a/GLP inhibitor.
Mechanism of Action and Target Profile
UNC0638 is a potent and highly selective chemical probe for the histone methyltransferases G9a and its closely related homolog, G9a-like protein (GLP or EHMT1).[1] It acts as a substrate-competitive inhibitor, occupying the substrate-binding groove and thereby preventing the methylation of histone H3 at lysine 9 (H3K9).[2] This inhibition leads to a global reduction in H3K9 dimethylation (H3K9me2), a hallmark of G9a activity, and the reactivation of G9a-silenced genes.[2][3][4] UNC0638 exhibits a high degree of selectivity for G9a/GLP over a wide range of other epigenetic and non-epigenetic targets.[1][2]
This compound , in contrast, is a first-in-class reversible, dual inhibitor that targets both G9a and DNA methyltransferases (DNMTs).[5][6] This dual-action mechanism allows this compound to simultaneously reverse two key epigenetic silencing marks: H3K9me2 and DNA methylation. This broader activity profile distinguishes it from more selective G9a inhibitors like UNC0638.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and UNC0638 based on published experimental findings.
| Parameter | This compound | UNC0638 |
| Target(s) | G9a, DNMT1, DNMT3A, DNMT3B | G9a, GLP |
| G9a IC50 | 16 nM | <15 nM |
| GLP IC50 | Not Reported | 19 nM |
| DNMT1 IC50 | 32 nM | >100,000 nM (>5,000-fold selective for G9a)[2] |
| DNMT3A IC50 | 92 nM | Not Reported |
| DNMT3B IC50 | 1000 nM | Not Reported |
| Cellular H3K9me2 Reduction IC50 | Not Reported | 48 - 238 nM (depending on cell line)[2] |
| Toxicity/Function Ratio | Not Reported | >100 (significantly better than first-generation inhibitors)[1] |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the central role of G9a in gene silencing and the points of intervention for inhibitors like UNC0638 and this compound. G9a, in complex with GLP, catalyzes the dimethylation of H3K9. This H3K9me2 mark serves as a docking site for repressive protein complexes and is associated with the recruitment of DNMTs, leading to DNA methylation and stable gene silencing.
Caption: G9a/GLP complex mediates gene silencing via H3K9me2 and subsequent recruitment of repressive machinery, including DNMTs. UNC0638 selectively inhibits the G9a/GLP complex, while this compound dually inhibits both G9a/GLP and DNMTs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are outlines for key experiments.
In-Cell Western Assay for H3K9me2 Levels
This assay quantifies the intracellular levels of H3K9me2 following inhibitor treatment.
Workflow Diagram:
Caption: A streamlined workflow for quantifying cellular H3K9me2 levels using the In-Cell Western assay.
Detailed Protocol:
-
Cell Culture: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, UNC0638, or vehicle control for a specified duration (e.g., 48-72 hours).
-
Fixation and Permeabilization: After treatment, remove the media, and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS to allow antibody entry.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing non-fat milk or BSA) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2, diluted in antibody dilution buffer, overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash the cells multiple times with PBS containing 0.1% Tween-20. Incubate with an infrared dye-conjugated secondary antibody and a nuclear stain (for cell number normalization) for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: After final washes, scan the plate using an infrared imaging system. Quantify the intensity of the H3K9me2 signal and normalize it to the nuclear stain signal to determine the relative H3K9me2 levels.
DNMT Activity Assay (for this compound)
This colorimetric assay measures the activity of DNMT enzymes in nuclear extracts.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound or a vehicle control.
-
Assay Procedure: Utilize a commercial DNMT Activity/Inhibition Assay Kit.[7][8][9]
-
Add assay buffer and the nuclear extract to a microplate strip well coated with a cytosine-rich DNA substrate.
-
Add S-adenosylmethionine (SAM), the methyl donor, to initiate the reaction and incubate.
-
Wash the wells and add a capture antibody that specifically binds to the newly methylated DNA (5-methylcytosine).
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the developer solution to produce a colorimetric signal.
-
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the DNMT activity.
Cell Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell growth and survival.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound, UNC0638, or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound and UNC0638 represent two distinct strategies for targeting G9a-mediated gene silencing. UNC0638 is a highly selective tool for studying the specific roles of G9a and GLP in cellular processes, offering a clean perturbation of H3K9 methylation with minimal off-target effects on DNA methylation.[2][10] Its favorable toxicity profile makes it a valuable research probe.[1]
This compound, with its dual G9a and DNMT inhibitory activity, presents a multi-pronged epigenetic therapeutic approach. By simultaneously targeting two major repressive epigenetic marks, it may offer a more profound and durable reactivation of tumor suppressor genes in cancer therapy. The choice between these inhibitors will depend on the specific research question or therapeutic goal: UNC0638 for precise G9a/GLP pathway interrogation, and this compound for a broader epigenetic intervention. Further head-to-head studies are warranted to directly compare their efficacy and cellular consequences in various disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the histone methyltransferase inhibitor UNC0638 on histone H3K9 dimethylation of cultured ovine somatic cells and development of resulting early cloned embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 8. epigentek.com [epigentek.com]
- 9. biocompare.com [biocompare.com]
- 10. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of CM-579 with Other Epigenetic Drugs: A Comparative Analysis
Currently, publicly available research on the synergistic effects of the dual G9a and DNA methyltransferase (DNMT) inhibitor, CM-579, in combination with other epigenetic drugs is not available. Preclinical and clinical studies detailing specific drug combinations, quantitative synergy data, and associated experimental protocols involving this compound are not yet published in the scientific literature.
While direct experimental data on this compound in combination with other epigenetic modifiers is absent, the broader field of epigenetic drug development strongly supports the investigation of such combination therapies to enhance anti-cancer efficacy and overcome resistance. This guide will provide a comparative overview of the theoretical rationale and potential for combining a dual G9a/DNMT inhibitor like this compound with other major classes of epigenetic drugs, based on their distinct mechanisms of action.
Rationale for Epigenetic Drug Combinations
Epigenetic modifications are interconnected and often compensatory.[1][2] Targeting a single epigenetic regulator can sometimes lead to the activation of alternative pathways, limiting the therapeutic effect.[2] Combining epigenetic drugs with different mechanisms of action can create a multi-pronged attack on the cancer epigenome, leading to synergistic effects.[3][4][5] The goal of such combinations is to achieve a more profound and durable anti-tumor response than what can be achieved with monotherapy.
Potential Synergistic Combinations with a G9a/DNMT Inhibitor (like this compound)
This compound is a reversible, dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs), with IC50 values of 16 nM for G9a and 32 nM for DNMT1.[6] This dual activity itself represents a form of combination therapy within a single molecule. The following sections explore the hypothetical synergistic potential of this compound with other classes of epigenetic drugs.
Table 1: Theoretical Synergistic Combinations with a G9a/DNMT Inhibitor
| Drug Class Combination | Synergistic Rationale | Potential Downstream Effects |
| G9a/DNMT Inhibitor + Histone Deacetylase (HDAC) Inhibitor | G9a and DNMTs mediate gene silencing through histone and DNA methylation, respectively. HDACs also contribute to a repressive chromatin state. Combining a G9a/DNMT inhibitor with an HDAC inhibitor could lead to a more robust reactivation of tumor suppressor genes.[4] | Enhanced apoptosis, cell cycle arrest, and induction of cellular differentiation. |
| G9a/DNMT Inhibitor + BET Bromodomain Inhibitor | G9a/DNMT inhibition can alter the chromatin landscape. BET inhibitors block the "reading" of acetylated histones by bromodomain proteins, which are crucial for the transcription of key oncogenes like MYC.[7] The combination could disrupt both the establishment of repressive marks and the transcriptional activation of oncogenic programs. | Downregulation of oncogenic transcriptional programs, leading to reduced proliferation and survival. |
| G9a/DNMT Inhibitor + EZH2 Inhibitor | G9a and EZH2 are both histone methyltransferases that play critical roles in gene repression, targeting H3K9 and H3K27 respectively.[3] Their combined inhibition could lead to a more comprehensive blockade of repressive histone methylation, potentially reactivating a wider range of silenced tumor suppressor genes.[3] | Synergistic induction of apoptosis and suppression of tumor growth.[3] |
Signaling Pathways and Experimental Workflows
Understanding the interplay between different epigenetic pathways is crucial for designing effective combination therapies. Below are conceptual diagrams illustrating the potential mechanisms of synergy and a general workflow for assessing such interactions.
Caption: Potential synergistic mechanisms of this compound with other epigenetic drugs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Combined Inhibition of G9a and EZH2 Suppresses Tumor Growth via Synergistic Induction of IL24-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BET proteins downregulates miR-33a to promote synergy with PIM inhibitors in CMML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CM-579 and ABBV-CLS-579: A Guide for Researchers
This guide provides a detailed comparative analysis of two distinct investigational anticancer agents: CM-579, a dual inhibitor of the epigenetic enzymes G9a and DNMT, and ABBV-CLS-579, a dual inhibitor of the protein tyrosine phosphatases PTPN1 and PTPN2. While both molecules are in development for oncology indications, they possess fundamentally different mechanisms of action, cellular targets, and downstream effects. This document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of each compound to inform research and development decisions.
Overview of Molecular Targets and Therapeutic Rationale
This compound is a first-in-class, reversible dual inhibitor targeting two key epigenetic regulators: G9a (also known as EHMT2) and DNA methyltransferases (DNMTs). G9a is a histone methyltransferase responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. DNMTs catalyze the transfer of a methyl group to DNA, another critical mechanism for gene silencing. By simultaneously inhibiting both G9a and DNMTs, this compound can synergistically reactivate tumor suppressor genes silenced by epigenetic mechanisms, representing a novel approach to cancer therapy.
ABBV-CLS-579 is a potent, orally bioavailable small molecule that dually inhibits Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1, also known as PTP1B) and Type 2 (PTPN2).[1][2] These phosphatases are critical negative regulators of inflammatory signaling pathways, including the interferon-gamma (IFNγ) and insulin signaling pathways. In the context of oncology, inhibition of PTPN2, in particular, has been shown to enhance the sensitivity of tumor cells to IFNγ and to boost the anti-tumor activity of T cells and other immune cells.[3] ABBV-CLS-579 is being investigated as an immuno-oncology agent, with the potential to be used as a monotherapy or in combination with other immunotherapies like PD-1 inhibitors.[3][4]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and ABBV-CLS-579.
Table 1: Quantitative Data for this compound
| Parameter | Value | Target(s) | Notes |
| IC50 | 16 nM | G9a | In vitro enzyme inhibition assay.[5] |
| 32 nM | DNMT1 | In vitro enzyme inhibition assay.[5] | |
| 92 nM | DNMT3A | In vitro enzyme inhibition assay.[5][6] | |
| 1000 nM | DNMT3B | In vitro enzyme inhibition assay.[5][6] | |
| Binding Affinity (Kd) | 1.5 nM | DNMT1 | [5][6] |
| Mechanism of Action | Reversible, dual inhibitor | G9a, DNMTs | |
| Cellular Activity | Potent activity in a wide range of cancer cells | - | [5] |
Table 2: Quantitative Data for ABBV-CLS-579
| Parameter | Value | Target(s) | Notes |
| IC50 | 4.4 nM | PTPN2 | In vitro enzyme inhibition assay.[7] |
| 1-10 nM | PTPN1 (PTP1B) | In vitro enzyme inhibition assay.[7] | |
| Mechanism of Action | Protein tyrosine phosphatase non-receptor type 2 and type 1 antagonist | PTPN2, PTPN1 | [1] |
| Administration Route | Oral (capsule) | - | [2] |
| Development Status | Phase 1 Clinical Trials | Solid Tumors | Investigated as monotherapy and in combination with PD-1 inhibitors or VEGFR TKIs.[8][9] |
| Developers | AbbVie and Calico Life Sciences | - | [1] |
Experimental Protocols
A detailed experimental protocol for a representative in vitro enzyme inhibition assay is provided below. This methodology is fundamental to determining the IC50 values presented in the tables above.
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the concentration of an inhibitor (e.g., this compound or ABBV-CLS-579) required to reduce the activity of its target enzyme by 50% (IC50).
Materials:
-
Recombinant human enzyme (e.g., G9a, DNMT1, PTPN1, or PTPN2).
-
Specific enzyme substrate (e.g., a histone H3 peptide for G9a, a DNA substrate for DNMTs, or a phosphopeptide for PTPNs).
-
Cofactors required for enzyme activity (e.g., S-adenosylmethionine for methyltransferases, ATP).
-
Assay buffer specific to the enzyme.
-
Test inhibitor (this compound or ABBV-CLS-579) at various concentrations.
-
Detection reagents (e.g., fluorescently labeled antibodies, luminescence-based detection kits).
-
Microplate reader.
Procedure:
-
Enzyme Preparation: The recombinant enzyme is diluted to a predetermined optimal concentration in the assay buffer.
-
Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer. A control with no inhibitor is also included.
-
Reaction Initiation: The enzyme, substrate, and inhibitor are combined in the wells of a microplate. The reaction is initiated by the addition of the necessary cofactor.
-
Incubation: The microplate is incubated at a specific temperature (e.g., 37°C) for a set period to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stopping reagent.
-
Signal Detection: The product of the enzymatic reaction is quantified using a suitable detection method. For example, for a methyltransferase assay, this could involve an antibody that recognizes the methylated product, followed by a secondary antibody conjugated to a fluorescent or luminescent reporter. For a phosphatase assay, the amount of dephosphorylated substrate could be measured.
-
Data Analysis: The measured signal is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and ABBV-CLS-579, as well as a generalized experimental workflow for inhibitor screening.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound targeting G9a and DNMTs to reverse epigenetic gene silencing.
Caption: ABBV-CLS-579 inhibits PTPN2, enhancing the IFNγ signaling pathway in tumor cells.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for in vitro enzyme inhibition screening.
Conclusion
This compound and ABBV-CLS-579 represent two innovative but distinct approaches to cancer therapy. This compound's targeting of the epigenetic machinery offers a way to reprogram cancer cells by reactivating silenced tumor suppressor genes. In contrast, ABBV-CLS-579 aims to enhance the body's own anti-tumor immune response by inhibiting key negative regulators of inflammatory signaling.
The preclinical data for both compounds demonstrate high potency against their respective targets. The ongoing clinical development of ABBV-CLS-579 will provide crucial insights into the therapeutic potential of PTPN1/2 inhibition in humans. While direct experimental comparisons between these two molecules are not applicable due to their different mechanisms, this guide provides a foundational understanding of their individual characteristics, supporting further research and development in the fields of epigenetics and immuno-oncology.
References
- 1. ABBV CLS 579 - AdisInsight [adisinsight.springer.com]
- 2. ABBVCLS-579 by Calico Life Sciences for Head And Neck Squamous Cell Carcinoma (HNSC): Likelihood of Approval [pharmaceutical-technology.com]
- 3. researchgate.net [researchgate.net]
- 4. abbvie.com [abbvie.com]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. Tegeprotafib (ABBV-CLS-579) | PTP1B/PTPN2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. AbbVieâs Promising Phase 1 Study on ABBV-CLS-579 for Advanced Tumors - TipRanks.com [tipranks.com]
- 9. Study Details Page [abbvieclinicaltrials.com]
Validating Downstream Gene Expression Changes from CM-579: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual G9a and DNA methyltransferase (DNMT) inhibitor, CM-579, with other relevant alternatives. It is designed to assist researchers in validating the downstream gene expression changes induced by this class of epigenetic modulators. The content includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Unveiling the Epigenetic Impact of this compound
This compound is a potent and reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs)[1][2]. By targeting these two key epigenetic enzymes, this compound can induce significant changes in the transcriptional landscape of cells. G9a is primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks associated with transcriptional repression. DNMTs, on the other hand, catalyze the methylation of DNA, another crucial mechanism for gene silencing. The dual inhibition by this compound is therefore expected to lead to the reactivation of silenced genes, including tumor suppressors, and modulate various cellular processes.
While specific, publicly available datasets on the global gene expression changes induced by this compound are limited, the effects of its sister compound, CM-272, and other G9a/DNMT inhibitors provide valuable insights into its expected downstream effects. Studies on CM-272 have demonstrated its ability to modulate the expression of genes involved in the cell cycle (cyclins and CDKs), interferon response, and mesenchymal-to-epithelial transition (MET), including key genes like CDH1, OCLN, and CLDN3. Furthermore, inhibition of G9a and DNMT has been shown to impact E2F target genes and alter the methylation status of the tumor suppressor gene CDKN1A.
Comparative Analysis of G9a/DNMT Inhibitors
To provide a framework for validating the effects of this compound, this section compares its expected performance with other well-characterized G9a and dual G9a/DNMT inhibitors.
| Compound | Target(s) | Reported Downstream Gene Expression Changes | Reference(s) |
| This compound | G9a, DNMT1 | Data not publicly available. Expected to upregulate tumor suppressor genes and genes involved in cell cycle regulation and immune response. | [1][2] |
| CM-272 | G9a, DNMT | Upregulation of MET-associated genes (CDH1, OCLN, CLDN3), interferon-related genes. Modulation of E2F target genes and CDKN1A methylation. | |
| BIX-01294 | G9a, GLP | Upregulation of p53 target genes such as Cdkn1a (p21) and Gadd45a. | |
| UNC0638 | G9a, GLP | Upregulation of Wnt signaling inhibitors (APC2, DKK1, WIF1). Reactivation of silenced genes like MAGEA2 and DUB1. |
Experimental Protocols for Validation
Accurate validation of downstream gene expression changes is critical. Below are detailed methodologies for key experiments.
RNA Sequencing (RNA-Seq) for Global Transcriptome Analysis
Objective: To obtain a comprehensive profile of gene expression changes in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., HCT116, HL60, MCF7, or HepG2) at an appropriate density. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8) using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID or GSEA to understand the biological implications of the observed changes.
-
Quantitative Real-Time PCR (qPCR) for Targeted Gene Validation
Objective: To validate the expression changes of specific genes identified by RNA-Seq or hypothesized to be targets of this compound.
Protocol:
-
cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-Seq using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Primer Design: Design and validate qPCR primers for the target genes of interest and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, RPLP0).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific). A typical reaction includes cDNA template, forward and reverse primers, and master mix.
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the geometric mean of the housekeeping genes. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the expression changes.
Visualizing the Impact of this compound
Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the mechanism and validation process.
Caption: this compound signaling pathway.
Caption: Experimental workflow for validation.
By following the outlined experimental protocols and utilizing the comparative data, researchers can effectively validate and interpret the downstream gene expression changes induced by this compound, thereby advancing our understanding of its therapeutic potential.
References
Assessing the Therapeutic Potential of CM-579: A Comparative Guide for Researchers
Disclaimer: CM-579, also known as ABBV-CLS-579, is an investigational drug candidate currently in early-stage (Phase 1) clinical trials. As such, data on its long-term effects, comprehensive safety profile, and comparative efficacy in humans are not yet available. This guide provides a comparative overview based on its mechanism of action and available preclinical and early clinical trial information, in the context of current standard-of-care treatments for the cancer types under investigation.
This compound is a first-in-class, reversible, dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs), and has also been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and PTPN2. It has shown potent activity in a wide range of cancer cells in laboratory studies.[1] Current clinical trials are evaluating its safety and efficacy in patients with locally advanced or metastatic solid tumors, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and advanced clear cell renal cell carcinoma (ccRCC), both as a single agent and in combination with other cancer therapies.[2][3]
Comparison of Therapeutic Mechanisms
The unique mechanism of action of this compound, targeting both epigenetic regulation and immune signaling pathways, distinguishes it from many current standard-of-care therapies.
| Therapy Class | Drug Examples | Primary Mechanism of Action | Molecular Target(s) |
| This compound | ABBV-CLS-579 | Dual inhibition of epigenetic enzymes and protein tyrosine phosphatases, leading to reactivation of tumor suppressor genes and enhancement of anti-tumor immunity. | G9a, DNMT1, DNMT3A, DNMT3B, PTP1B, PTPN2[1] |
| Chemotherapy | Cisplatin, Carboplatin, 5-Fluorouracil, Docetaxel, Topotecan | Induction of DNA damage, leading to cancer cell apoptosis. | DNA |
| EGFR Inhibitors | Cetuximab | Blocks signaling through the epidermal growth factor receptor, inhibiting cell proliferation and survival. | Epidermal Growth factor Receptor (EGFR) |
| VEGF/VEGFR Inhibitors | Axitinib, Sunitinib, Cabozantinib | Inhibit angiogenesis (the formation of new blood vessels) by blocking the vascular endothelial growth factor pathway. | Vascular Endothelial Growth Factor Receptor (VEGFR) |
| Immune Checkpoint Inhibitors (Anti-PD-1/PD-L1) | Pembrolizumab, Nivolumab | Block the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring the immune system's ability to recognize and attack cancer cells. | Programmed cell death protein 1 (PD-1) or its ligand (PD-L1) |
| Immune Checkpoint Inhibitors (Anti-CTLA-4) | Ipilimumab | Blocks the CTLA-4 protein on T-cells, leading to enhanced T-cell activation and proliferation. | Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) |
Comparative Overview of Clinical Applications and Findings
This table provides a high-level comparison of this compound's current investigational status with the established roles of alternative therapies. Direct comparison of efficacy is not possible at this stage.
| Therapy | Investigational/Approved Indications for Comparison | General Efficacy/Clinical Trial Stage |
| This compound | Advanced solid tumors (HNSCC, NSCLC, ccRCC) | Phase 1: Assessing safety, tolerability, and preliminary efficacy.[2][3][4] |
| Chemotherapy (e.g., Cisplatin) | HNSCC, NSCLC | Standard of care, often in combination with radiation.[2] Response rates vary based on cancer type and stage. |
| Targeted Therapy (e.g., Sunitinib, Axitinib) | Advanced ccRCC | First-line and subsequent-line treatment options, improving progression-free survival.[5] |
| Immunotherapy (e.g., Pembrolizumab, Nivolumab) | HNSCC, NSCLC, Advanced ccRCC | Standard of care in various settings, alone or in combination, has improved overall survival in responsive patients.[3][6][7] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Epigenetic Regulation
The dual inhibition of G9a and DNMTs by CM-272, a compound with a similar mechanism to this compound, is thought to reactivate tumor suppressor genes that have been silenced, thereby inhibiting cancer cell growth.[8]
Caption: Inhibition of G9a and DNMT1 by this compound, leading to tumor suppressor gene reactivation.
This compound Mechanism of Action: Immune Modulation
Inhibition of PTP1B and PTPN2 enhances T-cell mediated anti-tumor immunity by augmenting cytokine signaling pathways, such as the IFNγ pathway. This can render tumors more susceptible to immune checkpoint blockade.
Caption: this compound inhibition of PTPN2 enhances IFNγ signaling in T-cells, boosting anti-tumor immunity.
Generalized Experimental Protocols
Detailed protocols for this compound are proprietary. However, the following outlines general methodologies for evaluating a dual G9a/DNMT and PTPN2 inhibitor.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the potency of the inhibitor against its target enzymes.
-
Methodology:
-
G9a/DNMT Inhibition: Use biochemical assays with recombinant human G9a and DNMT1/3A/3B enzymes. For G9a, a common method involves measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to a histone H3 substrate. For DNMTs, activity can be assessed by the transfer of a methyl group to a DNA substrate. IC50 values are calculated from dose-response curves.
-
PTPN2 Inhibition: The activity of recombinant PTPN2 can be measured using a fluorogenic substrate like 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP). The rate of fluorescence increase upon dephosphorylation is monitored. IC50 values are determined by measuring the inhibitor's effect at various concentrations.
-
Cell-Based Assays
-
Objective: To assess the inhibitor's effect on cancer cell proliferation, survival, and target engagement.
-
Methodology:
-
Proliferation Assay: Treat various cancer cell lines (e.g., HNSCC, NSCLC, ccRCC lines) with increasing concentrations of the inhibitor for 72-96 hours. Cell viability can be measured using assays such as MTT or CellTiter-Glo.
-
Target Engagement: To confirm the epigenetic mechanism, measure global levels of H3K9 dimethylation and DNA methylation using techniques like Western blotting and ELISA-based assays after inhibitor treatment.
-
Immune-Related Activity: Co-culture cancer cells with immune cells (e.g., T-cells). After treatment with the inhibitor, measure T-cell activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFNγ) by flow cytometry or ELISA.
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy and safety of the inhibitor in a living organism.
-
Methodology:
-
Tumor Implantation: Implant human cancer cells (e.g., from NSCLC or HNSCC cell lines) subcutaneously into immunodeficient mice.
-
Treatment: Once tumors reach a specified volume, randomize mice into vehicle control and treatment groups. Administer the inhibitor (e.g., orally) daily or on a specified schedule.
-
Efficacy Assessment: Measure tumor volume regularly. At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers of target inhibition).
-
Synergy Studies: To assess combination potential, include treatment arms with a standard-of-care agent (e.g., an anti-PD-1 antibody) alone and in combination with the inhibitor.
-
Caption: A generalized workflow for the preclinical and clinical development of a novel cancer therapeutic.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Frontiers | Best Practice in Systemic Therapy for Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 3. droracle.ai [droracle.ai]
- 4. Renal Cell Carcinoma Treatment & Management: Approach Considerations, Surgical Treatment, Molecular-Targeted Agents [emedicine.medscape.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Treatment strategies for clear cell renal cell carcinoma: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CM-579: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of CM-579, a research-grade chemical compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound, which should be obtained from the supplier. The SDS contains detailed information regarding the compound's physical and chemical properties, hazards, and specific handling instructions.
General Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.
-
In case of a spill, follow the cleanup procedures outlined in the SDS. Small spills of solutions can typically be absorbed with an inert material, which should then be treated as hazardous waste.
Step-by-Step Disposal Plan
The disposal of this compound, like most laboratory chemicals, must adhere to institutional, local, and national regulations. The following is a general procedural guide.
1. Waste Identification and Segregation:
-
Identify: All waste containing this compound must be classified as hazardous chemical waste. This includes pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, vials, absorbent materials).
-
Segregate: Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.
2. Containerization:
-
Select Appropriate Containers: Use containers that are chemically resistant and compatible with this compound and any solvents used. The original container, if in good condition, or a designated hazardous waste container are suitable options.
-
Secure Closure: Ensure containers have a secure, leak-proof lid to prevent spills and evaporation.
3. Labeling:
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the name of any solvents present (e.g., "this compound in DMSO"). The concentration of the components should also be indicated.
-
Date of Accumulation: Mark the date when the first waste was added to the container.
4. Storage:
-
Designated Area: Store waste containers in a designated, secure area that is away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.
5. Disposal Request:
-
Contact EHS: Once the waste container is full or has been stored for the maximum allowable time according to your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of the chemical waste through regular trash or down the drain.
Disposal of this compound in Common Solvents
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or Methanol for experimental use. Solutions of this compound in these solvents should be disposed of as hazardous waste.
| Solvent | Disposal Considerations |
| DMSO | DMSO can facilitate the absorption of other chemicals through the skin. Therefore, solutions of this compound in DMSO require careful handling. The waste should be collected in a designated container for organic solvent waste. |
| Methanol | Methanol is flammable and toxic. Waste solutions containing methanol must be collected in a clearly labeled container for flammable liquid waste. |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers should develop their own experimental protocols in accordance with established laboratory safety standards and include a detailed waste disposal plan as part of the protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Handling Protocols for CM-579
Disclaimer: This document provides general guidance based on available information for the research chemical CM-579. A specific Safety Data Sheet (SDS) for this compound was not found in public search results. It is imperative to obtain the SDS from the manufacturer or supplier before handling this compound. The information below is intended to supplement, not replace, a comprehensive SDS.
Immediate Safety and Hazard Information
This compound is a first-in-class reversible, dual inhibitor of G9a and DNMT, intended for research use only.[1][2] Due to its potent biological activity, it should be handled with caution. The full toxicological properties of this compound have not been extensively documented. Therefore, it is crucial to treat this compound as potentially hazardous.
Key Operational Precautions:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Recommended PPE | Specifications & Rationale |
| Hands | Nitrile or other chemically resistant gloves. | Double-gloving is recommended. Check for any signs of degradation or perforation before and during use. |
| Eyes | Safety glasses with side shields or safety goggles. | To protect against splashes or airborne particles. |
| Body | A fully buttoned laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use in a chemical fume hood is the primary recommendation. If handling outside of a fume hood is unavoidable, a properly fitted respirator may be necessary. | Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing. |
Step-by-Step Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[1][2]
Preparation of Solutions:
-
All weighing and solution preparation should be conducted within a chemical fume hood.
-
Use appropriate solvents as indicated by the supplier. This compound is soluble in DMSO.[2]
-
To enhance solubility, the tube can be warmed to 37°C and sonicated.[1][2]
Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and solutions, should be considered hazardous waste.
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
